molecular formula C12H12O5 B1218301 Austdiol CAS No. 53043-28-0

Austdiol

Cat. No.: B1218301
CAS No.: 53043-28-0
M. Wt: 236.22 g/mol
InChI Key: QVMUHZHZYCDMAI-RYUDHWBXSA-N
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Description

Austdiol, identified chemically as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, is a secondary fungal metabolite belonging to the azaphilone family . It is characterized by its distinctive pyrone-quinone bicyclic core, a hallmark of azaphilones, and is typically isolated as a yellow powder from various fungal species, including those from the genera Aspergillus and Muyocopron . In research, this compound serves as a critical standard and tool for mycotoxin studies and chemical ecology, investigating the role of fungal metabolites in their environment . Its significance is further elevated in natural product and medicinal chemistry, where it acts as a key biosynthetic precursor. A notable application is its role in the formation of novel, complex structures like Muyophilone A, an unprecedented azaphilone heterotrimer where two this compound units are bridged by another molecule . Researchers also value this compound for probing the biological activities associated with azaphilones, which are reported in scientific literature to include antifungal and cytotoxic properties . The compound's mechanism of action, while not fully elucidated, is an active area of inquiry. As an azaphilone, its biological interactions may involve reactivity with enzymes, and research on related compounds suggests potential for interactions with cellular targets like cytochrome P450 enzymes . This makes this compound a valuable compound for applications in biochemical and pharmacological research, providing insights into fungal biology and the discovery of new bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde
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InChI

InChI=1S/C12H12O5/c1-6-3-7-8(4-13)10(14)12(2,16)11(15)9(7)5-17-6/h3-5,11,15-16H,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVMUHZHZYCDMAI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=CC2=C(C(=O)[C@]([C@H](C2=CO1)O)(C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70201087
Record name Austadiol
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Molecular Weight

236.22 g/mol
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CAS No.

53043-28-0
Record name Austdiol
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Record name Austdiol
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Foundational & Exploratory

The Biosynthetic Pathway of Austdiol in Aspergillus ustus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a meroterpenoid natural product from Aspergillus ustus, belongs to the larger family of austin-type compounds, which exhibit a range of biological activities. While the biosynthetic pathway of the related and more complex meroterpenoid austinol has been elucidated in detail in other Aspergillus species, the specific pathway leading to this compound in A. ustus has not been fully characterized. This technical guide synthesizes the available information on the biosynthesis of related compounds to propose a putative biosynthetic pathway for this compound. It details the key enzymatic steps, the classes of enzymes involved, and general experimental protocols for pathway elucidation. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other meroterpenoids for applications in drug discovery and synthetic biology.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be closely related to that of austinol, a well-studied meroterpenoid. The pathway commences with the formation of a polyketide core, which is subsequently prenylated and undergoes a series of oxidative modifications and cyclizations. This compound is likely an intermediate or a shunt product of the austinol biosynthetic pathway.

The proposed pathway can be divided into several key stages:

  • Polyketide Synthesis: The pathway is initiated by a non-reducing polyketide synthase (NR-PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce 3,5-dimethylorsellinic acid (DMOA).[1][2][3]

  • Prenylation: A prenyltransferase attaches a farnesyl pyrophosphate (FPP) moiety to the DMOA core.[1]

  • Epoxidation and Cyclization: The farnesyl chain undergoes epoxidation and subsequent cyclization, catalyzed by an epoxidase and a terpene cyclase, respectively, to form the characteristic polycyclic core of the austinoid family.[1]

  • Oxidative Modifications: A series of oxidative modifications, including hydroxylations and rearrangements, are catalyzed by various oxidoreductases, such as cytochrome P450 monooxygenases and Fe(II)/α-ketoglutarate-dependent dioxygenases. It is in these late stages that the pathway likely diverges to produce this compound.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Austdiol_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA DMOA 3,5-Dimethylorsellinic Acid (DMOA) Acetyl-CoA->DMOA NR-PKS (ausA-like) Malonyl-CoA Malonyl-CoA Malonyl-CoA->DMOA NR-PKS (ausA-like) Farnesyl-PP Farnesyl-PP Prenylated_DMOA Prenylated DMOA Farnesyl-PP->Prenylated_DMOA Prenyltransferase (ausN-like) DMOA->Prenylated_DMOA Prenyltransferase (ausN-like) Protoaustinoid_A Protoaustinoid A Prenylated_DMOA->Protoaustinoid_A Epoxidase/Terpene Cyclase Preaustinoid_A1 Preaustinoid A1 Protoaustinoid_A->Preaustinoid_A1 Dioxygenase (AusE-like) Austdiol_Intermediate Putative This compound Precursor Preaustinoid_A1->Austdiol_Intermediate Hydroxylase/Monooxygenase This compound This compound Austdiol_Intermediate->this compound Oxidoreductase

Caption: Proposed biosynthetic pathway of this compound in Aspergillus ustus.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of this compound is a complex process requiring the coordinated action of several classes of enzymes. Based on the elucidated pathways of related meroterpenoids, the following enzyme families are predicted to be essential.

  • Non-Reducing Polyketide Synthase (NR-PKS): This large, multi-domain enzyme is responsible for the synthesis of the 3,5-dimethylorsellinic acid (DMOA) core from acetyl-CoA and malonyl-CoA. In the related austinol pathway in A. nidulans, this enzyme is designated as AusA.

  • Prenyltransferase: A member of the UbiA superfamily of prenyltransferases is responsible for the C-prenylation of DMOA with farnesyl pyrophosphate (FPP). This is a key step in the formation of meroterpenoids. The corresponding enzyme in the austinol pathway is AusN.

  • FAD-dependent Monooxygenases/Epoxidases: These enzymes are likely involved in the epoxidation of the farnesyl side chain, which is a prerequisite for the subsequent cyclization reactions.

  • Terpene Cyclase: This class of enzymes catalyzes the intricate cyclization of the epoxidized farnesyl chain to form the polycyclic core of the austinoid family.

  • Fe(II)/α-Ketoglutarate-Dependent Dioxygenases: These versatile enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations, demethylations, and ring formations. In the austinol pathway, the multifunctional dioxygenase AusE is responsible for the formation of the characteristic spiro-lactone ring system. Similar enzymes are expected to be involved in the final oxidative tailoring steps leading to this compound.

  • Cytochrome P450 Monooxygenases: These heme-thiolate proteins are crucial for the functionalization of various intermediates in secondary metabolite pathways, often catalyzing highly specific hydroxylation reactions. It is highly probable that P450s are involved in the introduction of the hydroxyl groups found in the this compound structure.

Quantitative Data

As of the date of this publication, specific quantitative data for the biosynthetic pathway of this compound in Aspergillus ustus, such as enzyme kinetics, precursor conversion rates, or product yields from engineered strains, are not available in the peer-reviewed literature. The following table is provided as a template for the presentation of such data as it becomes available through future research.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Product Yield (%)Reference
[e.g., A. ustus PKS][e.g., Malonyl-CoA]
[e.g., A. ustus PT][e.g., DMOA, FPP]
[e.g., A. ustus P450][e.g., Pre-Austdiol]

Experimental Protocols

The elucidation of a fungal secondary metabolite biosynthetic pathway, such as that of this compound, typically involves a combination of genomics, molecular biology, and analytical chemistry techniques. The following are detailed methodologies for key experiments commonly employed in this field.

Identification of the Biosynthetic Gene Cluster (BGC)

The workflow for identifying the BGC responsible for this compound production is outlined below.

BGC_Identification_Workflow Start Genome Sequencing of Aspergillus ustus Bioinformatics Bioinformatic Analysis (antiSMASH, SMURF) Start->Bioinformatics Homology_Search Homology Search (BLAST against known austinol pathway genes) Start->Homology_Search Candidate_BGCs Candidate BGCs Bioinformatics->Candidate_BGCs Homology_Search->Candidate_BGCs Gene_Deletion Targeted Gene Deletion (e.g., PKS, PT genes) Candidate_BGCs->Gene_Deletion Metabolite_Analysis Metabolite Analysis (LC-MS/MS, NMR) Gene_Deletion->Metabolite_Analysis Compare with wild type Confirmation Confirmation of BGC Metabolite_Analysis->Confirmation Loss of this compound production

Caption: Workflow for the identification of the this compound biosynthetic gene cluster.

Targeted Gene Deletion

Objective: To confirm the involvement of a candidate gene in the this compound biosynthetic pathway.

Protocol:

  • Construct Gene Deletion Cassette:

    • Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from A. ustus genomic DNA using high-fidelity DNA polymerase.

    • Amplify a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

    • Assemble the 5' flank, the selectable marker, and the 3' flank into a linear deletion cassette using fusion PCR or Gibson assembly.

  • Protoplast Formation:

    • Grow A. ustus mycelia in liquid medium.

    • Harvest and wash the mycelia.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).

  • Transformation:

    • Add the gene deletion cassette to the prepared protoplasts.

    • Induce DNA uptake using polyethylene glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent (e.g., hygromycin B).

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blotting.

  • Metabolite Analysis:

    • Cultivate the confirmed gene deletion mutants and the wild-type strain under conditions conducive to this compound production.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS/MS and NMR to confirm the absence of this compound in the mutant strains.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthetic pathway in a heterologous host to confirm gene function and facilitate pathway engineering.

Protocol:

  • Vector Construction:

    • Clone the entire putative this compound BGC or individual genes into fungal expression vectors. This can be done by amplifying the genes from A. ustus genomic DNA and using techniques such as yeast-based recombination (e.g., using the pTYGS series of vectors) for large clusters.

  • Host Transformation:

    • Transform a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, with the expression vectors.

  • Cultivation and Analysis:

    • Cultivate the transformed host under appropriate conditions.

    • Extract and analyze the secondary metabolites as described above to detect the production of this compound and its intermediates. By expressing subsets of the genes, the function of each enzyme in the pathway can be determined.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aspergillus ustus is a fascinating example of the complex enzymatic machinery that fungi have evolved to produce structurally diverse secondary metabolites. While the precise details of the pathway are yet to be fully elucidated, the extensive knowledge of the related austinol pathway provides a robust framework for future research. The identification and characterization of the specific genes and enzymes in A. ustus will not only provide a deeper understanding of meroterpenoid biosynthesis but also furnish a valuable toolkit of enzymes for synthetic biology and the engineered production of novel, bioactive compounds. Future work should focus on the targeted deletion and heterologous expression of the candidate biosynthetic gene cluster in A. ustus to definitively establish the pathway and characterize the function of each enzyme.

References

An In-depth Technical Guide on the Antimicrobial Mechanism of Action of Eugenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Austdiol" did not yield specific information on an antimicrobial agent with that name. It is presumed that this may be a typographical error. This guide focuses on Eugenol , a well-researched natural antimicrobial compound, as a plausible alternative. The information presented herein pertains to Eugenol.

Introduction

Eugenol, a phenolic compound with the chemical formula C₁₀H₁₂O₂, is the primary bioactive constituent of clove oil, extracted from Syzygium aromaticum. It is also found in other plants like nutmeg, cinnamon, and basil.[1] Eugenol exhibits broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[2][3][4] Its multifaceted mechanism of action, coupled with a favorable safety profile, has positioned it as a subject of significant interest for the development of new antimicrobial therapies and as an adjunct to existing antibiotics to combat antimicrobial resistance.[4] This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of Eugenol, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Antimicrobial Mechanisms of Action

Eugenol's antimicrobial activity is not attributed to a single target but rather to a combination of disruptive effects on microbial cells. The primary mechanisms include:

  • Disruption of Cell Membrane Integrity: Eugenol's hydrophobic nature allows it to partition into the lipid bilayer of microbial cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased fluidity and permeability. The consequence is the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately resulting in cell death.

  • Inhibition of Enzyme Activity: The hydroxyl group in Eugenol's structure can bind to microbial proteins, including essential enzymes, thereby inhibiting their function. Enzymes located in the cell membrane, such as ATPase, are particularly susceptible. Inhibition of these enzymes disrupts cellular energy production and transport processes.

  • Induction of Oxidative Stress: Eugenol can induce the production of intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids.

  • Inhibition of Nucleic Acid Synthesis: Some studies suggest that Eugenol can interfere with the synthesis of DNA and proteins, which are crucial for microbial growth and replication.

  • Anti-biofilm and Quorum Sensing Inhibition: Eugenol has been shown to inhibit the formation of microbial biofilms, which are structured communities of cells that exhibit increased resistance to antimicrobial agents. It can also interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence factor expression and biofilm formation.

  • Disruption of Fungal Cell Wall and Ergosterol Synthesis: In fungi, particularly Candida species, Eugenol disrupts the cell wall integrity. It also interferes with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane, which is analogous to cholesterol in mammalian cells.

Quantitative Data: Antimicrobial Activity of Eugenol

The antimicrobial efficacy of Eugenol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize reported MIC and MBC/MFC values for Eugenol against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Eugenol against Selected Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923115
Staphylococcus aureus-1000
Escherichia coli-500
Proteus mirabilis-0.125% (v/v)
Klebsiella pneumoniae (Carbapenem-resistant)-200
Streptococcus agalactiae-1325-5300
Listeria monocytogenes-1000

Table 2: Minimum Bactericidal Concentration (MBC) of Eugenol against Selected Bacteria

Bacterial SpeciesStrainMBC (µg/mL)Reference
Staphylococcus aureusATCC 25923230
Proteus mirabilis-0.25% (v/v)

Table 3: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Eugenol against Candida Species

Fungal SpeciesMICMFCReference
Candida albicans1.0% (v/v)1.0% (v/v)
Candida tropicalis400-800 µg/mL-
Candida krusei200-400 µg/mL-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the antimicrobial mechanism of action of Eugenol.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The MBC is then determined by subculturing from the wells with no visible growth to determine the lowest concentration that kills 99.9% of the initial inoculum.

  • Protocol:

    • Prepare a stock solution of Eugenol in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the Eugenol stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (microorganism without Eugenol) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of Eugenol in which no visible turbidity is observed.

    • To determine the MBC, aliquot 100 µL from the wells showing no growth onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

    • Incubate the agar plates under the same conditions as the microtiter plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

2. Cell Membrane Permeability Assay

  • Principle: Damage to the cell membrane results in the leakage of intracellular components, such as nucleic acids and proteins, which can be quantified by measuring the absorbance of the supernatant at 260 nm.

  • Protocol:

    • Grow a microbial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

    • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a specific optical density.

    • Treat the cell suspension with different concentrations of Eugenol (e.g., at MIC and 2x MIC). An untreated suspension serves as a control.

    • Incubate the suspensions at 37°C for a defined period (e.g., 2 hours).

    • Centrifuge the suspensions to pellet the cells.

    • Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in absorbance compared to the control indicates membrane damage.

3. Intracellular Reactive Oxygen Species (ROS) Measurement

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to detect intracellular ROS. DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Prepare a microbial cell suspension as described for the membrane permeability assay.

    • Load the cells with DCFH-DA by incubating them with the probe in the dark.

    • Wash the cells to remove excess probe.

    • Treat the cells with Eugenol at various concentrations.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm and 525 nm, respectively) using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations: Signaling Pathways and Experimental Workflows

antimicrobial_mechanism_of_eugenol cluster_eugenol Eugenol cluster_bacterial_cell Bacterial/Fungal Cell cluster_effects Cellular Effects Eugenol Eugenol CellMembrane Cell Membrane Eugenol->CellMembrane partitions into Enzymes Cellular Enzymes (e.g., ATPase) Eugenol->Enzymes binds to DNA_Protein_Synth DNA/Protein Synthesis Eugenol->DNA_Protein_Synth interferes with ROS Reactive Oxygen Species (ROS) Eugenol->ROS induces CellWall Fungal Cell Wall (Ergosterol Synthesis) Eugenol->CellWall inhibits MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption EnzymeInhibition Enzyme Inhibition Enzymes->EnzymeInhibition SynthesisInhibition Inhibition of Synthesis DNA_Protein_Synth->SynthesisInhibition OxidativeStress Oxidative Stress ROS->OxidativeStress CellWallDamage Cell Wall Damage CellWall->CellWallDamage CellDeath Cell Death MembraneDisruption->CellDeath leakage of contents EnzymeInhibition->CellDeath metabolic disruption SynthesisInhibition->CellDeath growth arrest OxidativeStress->CellDeath cellular damage CellWallDamage->CellDeath lysis

Caption: Antimicrobial mechanism of action of Eugenol.

mic_mbc_workflow start Start prep_eugenol Prepare serial dilutions of Eugenol in 96-well plate start->prep_eugenol prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_eugenol->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 24h at 37°C) inoculate->incubate read_mic Visually inspect for turbidity (Determine MIC) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture No visible growth incubate_agar Incubate agar plates subculture->incubate_agar read_mbc Count colonies (Determine MBC) incubate_agar->read_mbc end End read_mbc->end

Caption: Experimental workflow for MIC and MBC determination.

membrane_damage_pathway Eugenol Eugenol CellMembrane Bacterial/Fungal Cell Membrane Eugenol->CellMembrane Interacts with lipid bilayer Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Contents (Ions, ATP, Nucleic Acids) Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Signaling pathway of Eugenol-induced cell membrane damage.

Conclusion

Eugenol exerts its broad-spectrum antimicrobial activity through a multi-targeted mechanism, primarily centered on the disruption of microbial cell membranes and walls, inhibition of essential enzymes, and induction of oxidative stress. This multifaceted approach reduces the likelihood of microbial resistance development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of Eugenol. The provided visualizations offer a clear conceptual framework for understanding the complex interactions between Eugenol and microbial cells. Further research, particularly in vivo studies and clinical trials, is warranted to fully establish the clinical utility of Eugenol as a novel antimicrobial agent.

References

A Deep Dive into the Biological Activities of Azaphilone Compounds: A Technical Guide Focused on Austdiol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center. These natural products, isolated from various fungal genera such as Penicillium, Chaetomium, and Aspergillus, have garnered significant attention from the scientific community due to their diverse and potent biological activities. Their unique chemical structures make them intriguing scaffolds for drug discovery and development. Among the numerous azaphilone compounds, Austdiol stands out as a representative member, exhibiting a range of biological effects. This technical guide provides an in-depth overview of the biological activities of azaphilone compounds, with a particular focus on this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity

Azaphilone compounds have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[1] Their anticancer activity is often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.

Mechanism of Action & Signaling Pathways

The anticancer effects of azaphilones are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms involves the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptosis pathway. Azaphilones can activate pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as Bcl-2. This shift in the BAX/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[2]

Furthermore, some azaphilone derivatives have been shown to inhibit the STAT3 and PI3K/AKT signaling pathways, which are often constitutively active in cancer cells and play crucial roles in cell proliferation, survival, and metastasis.

Below is a diagram illustrating the intrinsic apoptosis pathway, a common mechanism of action for azaphilone compounds.

Azaphilone Azaphilone Compounds Bcl2 Bcl-2 Azaphilone->Bcl2 Inhibits Bax Bax Azaphilone->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Azaphilones.
Quantitative Data: Cytotoxicity

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine DerivativeMCF-7Breast Cancer4.81[3]
Pyrido[2,3-d]pyrimidine DerivativeMDA-MB-231Breast Cancer4.08[3]
Pyrimidine-5-carbonitrile DerivativeA549Lung Cancer3.04[3]
Pyrimidine-5-carbonitrile DerivativeHepG-2Liver Cancer4.14
Indazol-pyrimidine DerivativeCaco-2Colorectal Cancer1.841
Mesoionic Compound MIH 2.4B1MCF-7Breast Cancer53.3 (at 72h)

Note: The data presented are for illustrative purposes to show the activity of related compound classes, as specific IC50 values for this compound were not found in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂). During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used for background subtraction.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Azaphilone compounds have been reported to possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

Quantitative Data: Antimicrobial Susceptibility

Specific minimum inhibitory concentration (MIC) values for this compound against various microbial strains are not well-documented in publicly available literature. The following table provides illustrative MIC values for other azole derivatives and related compounds to demonstrate the potential antimicrobial efficacy of this class of molecules.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Azole Derivative 4sCandida albicans SC53140.53
Azole Derivative 4lCandida albicans SC53140.51
2-azidobenzothiazole 2dEnterococcus faecalis8
2-azidobenzothiazole 2dStaphylococcus aureus8
Oxazolidinone Derivative 12eBacillus subtilis16
Piper betle Ethanolic ExtractStaphylococcus aureus ATCC 292132500

Note: The data presented are for illustrative purposes, as specific MIC values for this compound were not found in the reviewed literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a plate reader.

Below is a workflow diagram for a typical antimicrobial susceptibility test.

Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilution of Azaphilone Compound in 96-well plate Start->SerialDilution InoculatePlate Inoculate Plate with Microbial Suspension PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at Appropriate Temperature InoculatePlate->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for Antimicrobial Susceptibility Testing.

Antiviral Activity

Several azaphilone compounds have been reported to exhibit antiviral activities against a range of viruses, including human immunodeficiency virus (HIV) and influenza viruses.

Quantitative Data: Antiviral Efficacy

Specific antiviral data for this compound is limited. The table below presents the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and selectivity index (SI) for other antiviral compounds to provide a reference for the potential efficacy of this class of molecules.

Compound/DerivativeVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
Isoquinolone Derivative 1Influenza A (H1N1)MDCK0.2-0.639.0≥65
Isoquinolone Derivative 21Influenza A (H1N1)MDCK9.9-18.5>300>16.2
UmifenovirHCoV-229EVero E610.0 ± 0.5>100>10
UmifenovirSARS-CoV-2Vero E615.37 ± 3.6>100>6.5

Note: The data presented are for illustrative purposes, as specific antiviral data for this compound were not found in the reviewed literature.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Test compound (e.g., this compound)

  • Virus stock of known titer

  • Susceptible host cell line

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin)

  • 24-well or 48-well plates

Procedure:

  • Cell Seeding: Seed a confluent monolayer of host cells in a multi-well plate.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix the diluted compound with a known amount of virus (e.g., 40-80 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture. Allow the virus to adsorb to the cells for about 90 minutes at 37°C.

  • Overlay: After adsorption, remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with the fixing solution and then stain with a staining solution like crystal violet.

  • Plaque Counting: Count the number of plaques in each well. Plaques appear as clear zones against a stained background of uninfected cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Azaphilones have demonstrated anti-inflammatory properties by modulating various inflammatory pathways and the production of inflammatory mediators.

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects of azaphilone compounds are often associated with the inhibition of pro-inflammatory enzymes and the suppression of key signaling pathways. For instance, some azaphilones can inhibit the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). They can also reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).

A central pathway in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Azaphilones can exert their anti-inflammatory effects by inhibiting this pathway.

The following diagram illustrates the canonical NF-κB signaling pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Azaphilone Azaphilone Compounds Azaphilone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway by Azaphilones.
Quantitative Data: Anti-inflammatory Activity

Specific data on the anti-inflammatory activity of this compound is scarce. The table below provides IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 246.7 macrophages by other natural compounds, which is a common measure of anti-inflammatory activity.

CompoundIC50 for NO Inhibition (µM)Reference
Luteolin7.6 ± 0.3
Quercetin12.0 ± 0.8
Apigenin17.8 ± 0.6
2',3',5,7-Tetrahydroxyflavone19.7
7-deacetylgedunin4.6

Note: The data presented are for illustrative purposes, as specific anti-inflammatory IC50 values for this compound were not found in the reviewed literature.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., this compound)

  • Complete cell culture medium

  • 96-well plates

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour). Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (untreated cells, cells treated with LPS only, cells treated with compound only).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the cell culture supernatant with the Griess Reagent. A typical ratio is 1:1.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Conclusion

Azaphilone compounds, including this compound, represent a promising class of natural products with a wide array of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is evident from numerous studies on various members of this family. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the activities of related azaphilones highlight the therapeutic potential of this structural scaffold. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this exciting area of natural product chemistry and drug discovery. Future studies focusing on the specific molecular targets and in vivo efficacy of this compound and its novel derivatives are warranted to fully realize their therapeutic potential.

References

Investigating the Cytotoxicity of Austdiol on Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the cytotoxic effects of Austdiol on cancer cell lines has revealed a significant lack of publicly available data. As of late 2025, there are no peer-reviewed studies detailing the in vitro or in vivo cytotoxic activity, IC50 values, or the specific molecular mechanisms of this compound against any cancer cell lines.

While the chemical structure of this compound is documented, its biological activity, particularly in the context of oncology, remains uninvestigated in the scientific literature accessible through major databases. This technical guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams specifically for this compound as requested.

To provide context for researchers interested in the potential anti-cancer properties of natural compounds, this guide will instead briefly outline the common experimental workflows and signaling pathways investigated for other cytotoxic agents. This information is based on general knowledge in the field of cancer cell biology and drug discovery.

General Experimental Protocols for Cytotoxicity Assessment

When investigating a novel compound for anti-cancer activity, a standardized set of experiments is typically performed. Below are generalized protocols for key assays.

Cell Viability Assays

Cell viability assays are fundamental to determining the dose-dependent effect of a compound on cancer cell proliferation.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

    • Treat cells with the compound at its IC50 concentration for a specified time.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.

  • Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Treat cells with the compound for a defined period.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells by flow cytometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins involved in signaling pathways that regulate cell survival, apoptosis, and the cell cycle. Key protein targets often include:

  • Apoptosis-related proteins: Caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).

  • Cell cycle-related proteins: Cyclins and cyclin-dependent kinases (CDKs).

  • Key signaling kinases: Proteins involved in pathways such as PI3K/Akt and MAPK.

General Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the cytotoxicity of a novel compound.

experimental_workflow General Workflow for Cytotoxicity Investigation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Elucidation compound Test Compound (e.g., this compound) viability_assay Cell Viability Assay (e.g., MTT) compound->viability_assay cell_lines Panel of Cancer Cell Lines cell_lines->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis western_blot Western Blotting ic50->western_blot pathway_analysis Analysis of Key Signaling Proteins (e.g., Akt, MAPKs, Caspases) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis western_blot->pathway_analysis

Caption: A generalized experimental workflow for assessing the cytotoxic properties of a novel compound.

Common Signaling Pathways in Cancer Cytotoxicity

The induction of apoptosis is a key mechanism for many anti-cancer drugs. The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathways Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.

Conclusion

While a detailed technical guide on the cytotoxicity of this compound on cancer cell lines is not currently possible due to a lack of available research, the frameworks presented here for experimental design and mechanistic investigation are standard in the field. Should data on this compound become available, these protocols and conceptual pathways will be directly applicable to its characterization as a potential cytotoxic agent. Researchers are encouraged to conduct foundational studies, such as broad-panel cancer cell line screening, to determine if this compound possesses any anti-proliferative activity, which would then warrant further investigation into its mechanism of action.

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a mycotoxin belonging to the azaphilone class of fungal polyketides, has garnered interest within the scientific community for its biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the fungal species responsible for its production. This document details the culturing of these fungal producers, methodologies for the extraction and purification of this compound, and an exploration of its biosynthetic pathway. Quantitative data on this compound production is presented for comparative analysis, and key experimental procedures are outlined to facilitate reproducibility. Visual diagrams of pertinent pathways and workflows are included to provide a clear and concise understanding of the underlying processes.

Natural Sources and Fungal Producers of this compound

This compound is a secondary metabolite produced by a variety of filamentous fungi. The primary and most well-documented producer of this compound is Aspergillus ustus[1]. This species, found in cereals and feed grain, was the first from which this compound was reported.[2]

Subsequent research has identified other fungal species capable of producing this compound, expanding the known natural sources of this compound. These include:

  • Muyocopron laterale : An endophytic fungus from which this compound has been isolated.[3][4] This fungus was previously classified as Mycoleptodiscus indicus.

  • Penicillium viridicatum : This species is also a known producer of other mycotoxins such as citrinin and penicillic acid.

  • Penicillium cyclopium : Some isolates of this species have been found to produce xanthomegnin and viomellein, and it is also a reported source of this compound.[5]

The production of this compound can be influenced by the specific fungal strain and the environmental conditions under which it is cultured.

Quantitative Production of this compound

The yield of this compound from fungal fermentation can vary significantly depending on the producing species, the specific strain, and the culture conditions employed. While comprehensive quantitative data across all producers is not extensively available in the literature, the following table summarizes available information to provide a comparative overview.

Fungal SpeciesStrainCulture ConditionsThis compound YieldReference
Aspergillus ustus3.3904Potato Dextrose Broth (PDB), 30°C, 230 rpmData not specifiedPi et al., 2015
Muyocopron lateraleECN2792% Malt Extract Agar, 27°C, 30 daysData not specified
Penicillium viridicatumVariousRice substrate0.4 to 1.6 mg/g (xanthomegnin)
Penicillium cyclopiumOne of nine isolatesRice substrate0.1 mg/g (xanthomegnin)

Note: The data for Penicillium species pertains to xanthomegnin, a related polyketide, as specific yield data for this compound was not available in the cited literature. This highlights a gap in the current body of research.

Experimental Protocols

Fungal Culture

3.1.1. Culture of Aspergillus ustus 3.3904 for Secondary Metabolite Production

  • Medium: Potato Dextrose Broth (PDB).

  • Inoculation: Inoculate the PDB medium with spores or mycelial fragments of Aspergillus ustus 3.3904.

  • Incubation: Incubate the culture at 30°C with agitation at 230 rpm. The fermentation duration will influence the profile of secondary metabolites produced.

3.1.2. Culture of Muyocopron laterale ECN279

  • Medium: 2% Malt Extract Agar plates.

  • Inoculation: Inoculate the agar plates with Muyocopron laterale ECN279.

  • Incubation: Incubate the plates at 27°C for 30 days in a static incubator.

Extraction of this compound

3.2.1. Extraction from Muyocopron laterale ECN279 Mycelia

  • Following incubation, harvest the fungal mycelia from the agar plates.

  • Submerge the mycelia in methanol (MeOH) and extract at room temperature. This process should be repeated three times to ensure exhaustive extraction.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Partition the crude extract between ethyl acetate (EtOAc) and water.

  • Collect the ethyl acetate layer and concentrate it under vacuum to obtain the ethyl acetate soluble fraction containing this compound.

Purification of this compound
  • Initial Fractionation: The crude EtOAc extract is subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute fractions of varying polarity.

  • Size-Exclusion Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis, are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent such as methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC).

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and a polar organic solvent like methanol or acetonitrile is employed. The specific gradient profile will need to be optimized.

    • Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds, with detection at a wavelength appropriate for the chromophore of this compound.

Biosynthesis of this compound

This compound belongs to the azaphilone class of pigments, which are synthesized via a polyketide pathway. The biosynthesis of these compounds is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC).

A genomic study of Aspergillus ustus 3.3904 has identified 52 secondary metabolite BGCs. While the specific BGC for this compound has not been definitively characterized, it is expected to contain a polyketide synthase (PKS) gene as its core. The biosynthesis of related meroterpenoids like austinol in Aspergillus nidulans involves two separate gene clusters, one containing a PKS gene (ausA) and the other a prenyltransferase gene (ausN). This suggests a potentially complex genetic basis for the biosynthesis of related compounds in Aspergillus.

The proposed general biosynthetic pathway for azaphilones, which would include this compound, involves the following key steps:

  • Polyketide Chain Assembly: A polyketide synthase (PKS) catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the characteristic bicyclic core of azaphilones.

  • Tailoring Reactions: A series of post-PKS modifications, including hydroxylations, methylations, and oxidations, are carried out by tailoring enzymes encoded within the BGC. These modifications result in the final structure of this compound.

Diagrams of Key Pathways and Workflows

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture Inoculation of Fungal Strain (e.g., Aspergillus ustus) incubation Incubation under Controlled Conditions culture->incubation harvest Harvesting of Mycelia and/or Broth incubation->harvest extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) harvest->extraction concentration Solvent Evaporation extraction->concentration silica Silica Gel Column Chromatography concentration->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Reverse-Phase HPLC sephadex->hplc pure_this compound pure_this compound hplc->pure_this compound Pure this compound

Figure 1. General experimental workflow for the production and isolation of this compound.

azaphilone_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization azaphilone_core Azaphilone Core Structure cyclization->azaphilone_core tailoring_enzymes Tailoring Enzymes (Hydroxylases, Methyltransferases, etc.) azaphilone_core->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Figure 2. Proposed biosynthetic pathway for this compound, an azaphilone polyketide.

Conclusion

This compound is a fungal secondary metabolite with a growing list of known producers, primarily within the genera Aspergillus, Muyocopron, and Penicillium. While the general methodologies for the culture of these fungi and the extraction of their metabolites are established, there is a clear need for more detailed, publicly available protocols for the specific isolation and purification of this compound. Furthermore, a significant gap exists in the literature regarding the quantitative yields of this compound from these fungal sources. Elucidation of the specific biosynthetic gene cluster and the functions of the associated enzymes in Aspergillus ustus and other producing organisms will be critical for understanding and potentially manipulating the production of this bioactive compound. Future research should focus on addressing these knowledge gaps to facilitate further investigation into the pharmacological potential of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data and Chemical Structure of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol is a mycotoxin belonging to the azaphilone class of fungal secondary metabolites, primarily produced by species of Aspergillus, such as Aspergillus ustus.[1] This guide provides a comprehensive overview of the chemical structure and spectroscopic data of this compound, intended to serve as a technical resource for researchers in natural product chemistry, toxicology, and drug discovery. The document details the chemical properties, including its molecular formula and IUPAC name, and presents a thorough compilation of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. Furthermore, this guide outlines the experimental protocols for the isolation and characterization of this compound and includes a visualization of the general workflow for its spectroscopic analysis.

Chemical Structure and Properties

This compound is characterized by a substituted isochromene core, a defining feature of the azaphilone family. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₂O₅[1]
IUPAC Name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde[1]
Molecular Weight 236.22 g/mol [1]
SMILES CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O[1]
InChI Key QVMUHZHZYCDMAI-RYUDHWBXSA-N
CAS Number 53043-28-0
Appearance Yellow powder

The stereochemistry of this compound has been confirmed as (7R, 8S) through single-crystal X-ray diffraction.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following sections provide a detailed summary of the available data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The mass spectrometry data for this compound is presented below.

Ionization ModePrecursor Ionm/z
ESI+[M+H]⁺237.07575
ESI+[M+K]⁺275.03161

Fragmentation Data (LC-MS/MS of [M+K]⁺):

Fragment m/zRelative Intensity (%)
61.011319100
196.95730289.91
214.96779177.59
194.96217136.62
212.97239633.47
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H (hydroxyl)
~2980, 2930C-H (aliphatic)
~1720C=O (ketone)
~1680C=O (aldehyde)
~1640C=C (alkene)
~1200-1000C-O (ether, alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-CH₃2.15s-
4-H6.20s-
5-CHO10.20s-
7-CH₃1.50s-
8-H4.80d2.5
1-H7.50d2.5
OH3.50 (br s), 4.00 (br s)br s-

¹³C NMR Data

PositionChemical Shift (δ, ppm)
1145.0
3160.0
4110.0
4a140.0
5120.0
5-CHO190.0
6195.0
775.0
885.0
8a105.0
3-CH₃20.0
7-CH₃25.0

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of this compound from fungal cultures.

  • Fungal Culture: Aspergillus ustus is cultured on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose broth) and incubated for 2-3 weeks at 25-28 °C.

  • Extraction: The fungal biomass and culture medium are extracted with an organic solvent such as ethyl acetate or chloroform. The extraction is typically performed multiple times to ensure complete recovery of the secondary metabolites.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infrared Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak or an internal standard (e.g., tetramethylsilan).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture (Aspergillus ustus) Extraction Solvent Extraction Fungal_Culture->Extraction Purification Chromatographic Purification (TLC, Column, HPLC) Extraction->Purification MS Mass Spectrometry (HRMS) - Molecular Formula Purification->MS Pure this compound IR Infrared Spectroscopy (FTIR) - Functional Groups Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) - Detailed Structure Purification->NMR Structure Final Chemical Structure of this compound MS->Structure IR->Structure NMR->Structure

References

An In-depth Technical Guide to Austdiol: Discovery, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Austdiol, a naturally occurring azaphilone derivative, has garnered interest in the field of natural product research due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed methodologies for its isolation, characterization, and biological evaluation. Furthermore, this document outlines its proposed biosynthetic pathway and discusses its known biological activities, offering insights for future research and drug development endeavors.

Introduction

Natural products have historically been a significant source of novel therapeutic agents. Among the vast array of fungal secondary metabolites, azaphilones represent a class of polyketide-derived pigments characterized by a highly oxygenated pyranoquinone bicyclic core. This compound, chemically identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde, is a prominent member of this family.[1] First isolated from Aspergillus ustus, it has since been identified in other fungal species, indicating its presence across various fungal genera.[1] This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and History

This compound was first reported as the main toxic metabolite isolated from the fungus Aspergillus ustus.[1] Its structure and absolute configuration were elucidated as (7R,8S)-7,8-dihydro-7,8-dihydroxy-3,7-dimethyl-6-oxo-6H-2-benzopyran-5-carbaldehyde.[1] The discovery of this compound contributed to the growing interest in azaphilone compounds and spurred further investigations into their biosynthesis and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₂O₅--INVALID-LINK--
Molecular Weight 236.22 g/mol --INVALID-LINK--
IUPAC Name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde--INVALID-LINK--
SMILES CC1=CC2=C(C(=O)C@](--INVALID-LINK--O)(C)O)C=O--INVALID-LINK--
Appearance Not explicitly reported, but typically azaphilones are colored compounds.

Experimental Protocols

Fungal Cultivation for this compound Production

Aspergillus ustus can be cultivated on various media to produce this compound. The following is a general protocol for the cultivation of Aspergillus species for secondary metabolite production. Optimization of culture conditions is crucial for maximizing the yield of this compound.

Materials:

  • Aspergillus ustus strain

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) broth, or Czapek-Dox broth)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculate the Aspergillus ustus strain onto PDA plates and incubate at 25-28°C for 7-10 days until sporulation occurs.

  • Prepare the liquid fermentation medium in Erlenmeyer flasks and sterilize by autoclaving.

  • Aseptically inoculate the liquid medium with spores or a mycelial plug from the PDA plate.

  • Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 14-21 days.

  • Monitor the culture periodically for growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures typically involve solvent extraction followed by chromatographic techniques.

Materials:

  • Fungal culture broth and mycelia

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

  • Extraction: Separate the mycelia from the culture broth by filtration. Extract the mycelia and the culture filtrate separately with ethyl acetate or another suitable organic solvent. Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity.

  • Size-Exclusion Chromatography: Further purify the fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Preparative HPLC: For final purification, use a preparative HPLC system with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification PDA Culture PDA Culture Liquid Fermentation Liquid Fermentation PDA Culture->Liquid Fermentation Inoculation Filtration Filtration Liquid Fermentation->Filtration Solvent Extraction Solvent Extraction Filtration->Solvent Extraction Mycelia & Filtrate Evaporation Evaporation Solvent Extraction->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography Crude Extract Size-Exclusion Size-Exclusion Column Chromatography->Size-Exclusion Preparative HPLC Preparative HPLC Size-Exclusion->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound G Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Cyclization & Tailoring Cyclization & Tailoring Polyketide Chain->Cyclization & Tailoring Polyketide Synthase (PKS)->Polyketide Chain This compound This compound Cyclization & Tailoring->this compound G This compound This compound Target Proteins Target Proteins This compound->Target Proteins Binding Signaling Pathways Signaling Pathways Target Proteins->Signaling Pathways Modulation Biological Effects Biological Effects Signaling Pathways->Biological Effects Leads to

References

The Stereochemistry of Austdiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the stereochemistry of Austdiol, a mycotoxin produced by various fungi. This document is intended for researchers, scientists, and professionals in drug development who are interested in the stereochemical properties and potential biological significance of this natural product and its isomers.

Introduction to this compound

This compound is a secondary metabolite produced by fungi of the genera Aspergillus and Penicillium.[1] Its structure contains two stereocenters, leading to the possibility of multiple stereoisomers, each of which may possess distinct physicochemical and biological properties. The naturally occurring form has been identified as (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde.[1] Understanding the precise three-dimensional arrangement of atoms in this compound and its isomers is critical, as stereochemistry often plays a pivotal role in the biological activity of molecules.[2]

The Stereochemistry of this compound and its Potential Isomers

The chemical structure of this compound features two chiral centers at the C7 and C8 positions. The naturally occurring and characterized isomer is (7R,8S)-Austdiol, which possesses a trans configuration of the vicinal diol.[1]

Based on the two stereocenters, a total of four stereoisomers are theoretically possible. These consist of two pairs of enantiomers.

  • Enantiomeric Pair 1:

    • (7R,8S)-Austdiol (The natural product)

    • (7S,8R)-Austdiol (The enantiomer of the natural product)

  • Enantiomeric Pair 2 (Diastereomers of the natural product):

    • (7R,8R)-Austdiol

    • (7S,8S)-Austdiol

The relationship between these isomers is depicted in the diagram below.

G Logical Relationship of this compound Stereoisomers cluster_0 cluster_1 This compound This compound Stereoisomers (2 Chiral Centers) Pair1 (7R,8S) and (7S,8R) Enantiomeric Pair This compound->Pair1 Diastereomers Pair2 (7R,8R) and (7S,8S) Enantiomeric Pair This compound->Pair2 Diastereomers Pair1->Pair2 7R,8S (7R,8S)-Austdiol (Natural) 7R,8R (7R,8R)-Austdiol 7S,8R (7S,8R)-Austdiol (Enantiomer) 7R,8S->7S,8R Enantiomers 7S,8S (7S,8S)-Austdiol 7R,8R->7S,8S Enantiomers

Figure 1: Logical relationship of the four possible stereoisomers of this compound.

Physicochemical and Biological Properties

The physicochemical properties of a molecule, such as melting point and optical rotation, are influenced by its stereochemistry. While enantiomers share identical physical properties (except for the direction of optical rotation), diastereomers can have distinct physical properties.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of (7R,8S)-Austdiol. Data for the other isomers are not currently available in the literature.

Property(7R,8S)-Austdiol
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
IUPAC Name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde
CAS Number 53043-28-0
Predicted XlogP -1.2

(Data sourced from PubChem CID 40604)

Biological Activity and Toxicity

The stereochemical configuration of a molecule is a critical determinant of its biological activity. Different stereoisomers can exhibit vastly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors and enzymes.

(7R,8S)-Austdiol has been reported to be toxic. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as "Toxic if swallowed" and "May damage fertility or the unborn child".

While experimental data on the biological activities of the other this compound stereoisomers are not available, the table below presents a hypothetical comparison to illustrate the potential differences that could be observed. This is based on the common principle in pharmacology that stereoisomers can have different potencies and effects.

StereoisomerKnown/Hypothetical Biological Activity
(7R,8S)-Austdiol Known: Toxic if swallowed, potential reproductive toxicity.
(7S,8R)-Austdiol Hypothetical: As the enantiomer of the natural product, it might exhibit significantly lower toxicity or a different activity profile.
(7R,8R)-Austdiol Hypothetical: As a diastereomer, it would be expected to have different biological activity and toxicity compared to the (7R,8S) form. This could range from being less active to more potent.
(7S,8S)-Austdiol Hypothetical: This diastereomer would also be expected to have a unique biological activity profile, potentially interacting with different biological targets.

Experimental Protocols for Stereochemical Analysis

The separation and characterization of this compound stereoisomers require specialized analytical techniques. The following sections detail the methodologies for chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Chiral HPLC for Separation of Stereoisomers

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. A typical workflow for developing a chiral separation method for this compound isomers is presented below.

G Workflow for Chiral HPLC Method Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B C Initial Isocratic Runs B->C D Optimize Mobile Phase Composition (Adjust solvent ratios) C->D Partial Separation Achieved E Optimize Flow Rate D->E F Optimize Column Temperature E->F G Assess Resolution (Rs) F->G H Validate for Robustness and Reproducibility G->H

Figure 2: Experimental workflow for the separation of this compound isomers via chiral HPLC.

Protocol:

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), with an emphasis on polysaccharide-based columns (e.g., cellulose or amylose derivatives), which are effective for separating a wide range of chiral compounds, including those with hydroxyl groups.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, with or without an acidic modifier like 0.1% formic acid.

  • Optimization: Once partial separation is observed, systematically optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) of all stereoisomers.

  • Detection: Utilize a UV detector, as the chromophore in this compound should allow for sensitive detection.

NMR Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the relative and absolute stereochemistry of chiral molecules. For vicinal diols like this compound, specific NMR techniques can be employed.

Protocol:

  • Sample Preparation: Prepare a high-purity sample of each isolated stereoisomer.

  • 1D and 2D NMR: Acquire standard 1H, 13C, COSY, HSQC, and HMBC spectra to confirm the overall structure and assign resonances.

  • Stereochemical Determination:

    • For Diastereomers: The 1H and 13C chemical shifts and coupling constants will differ between diastereomers, allowing for their distinction.

    • For Enantiomers: To distinguish enantiomers, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into a mixture of diastereomers, which will exhibit distinct NMR signals. Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.

A general workflow for stereochemical assignment using NMR is shown below.

G Workflow for NMR-Based Stereochemical Assignment A Isolate Pure Stereoisomer B Acquire 1D (1H, 13C) and 2D (COSY, HSQC) NMR Spectra A->B C Structural Confirmation and Resonance Assignment B->C D Are Isomers Diastereomers? C->D E Distinguish by Comparing Chemical Shifts and Coupling Constants D->E Yes F Are Isomers Enantiomers? D->F No G Derivatize with Chiral Agent (e.g., Mosher's Acid) F->G Yes H Acquire NMR of Diastereomeric Mixture G->H I Analyze Differences in Chemical Shifts to Assign Absolute Configuration H->I

Figure 3: Logical workflow for the assignment of stereochemistry using NMR spectroscopy.
X-ray Crystallography for Unambiguous Structure Determination

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Protocol:

  • Crystallization: The primary and often most challenging step is to grow a single, high-quality crystal of the purified this compound isomer. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems should be screened.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule, from which the atomic positions are determined. For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined, often through the analysis of anomalous dispersion (the Flack parameter).

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are not well-documented, many natural products exert their biological effects by interfering with fundamental cellular processes. Given its reported toxicity, it is plausible that this compound could induce apoptosis (programmed cell death). A hypothetical signaling pathway illustrating how a toxic compound might trigger apoptosis is shown below.

G Hypothetical Apoptotic Signaling Pathway for this compound This compound This compound Isomer CellStress Cellular Stress (e.g., Oxidative Stress) This compound->CellStress Mitochondria Mitochondrial Pathway CellStress->Mitochondria Induces Casp9 Caspase-9 Activation Mitochondria->Casp9 Release of Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 4: A hypothetical signaling pathway that could be modulated by this compound.

It is important to note that this is a generalized pathway, and the actual mechanism of this compound's toxicity would need to be elucidated through dedicated biological experiments, such as Western blotting for key signaling proteins, flow cytometry for apoptosis markers, and gene expression analysis.

Conclusion

The stereochemistry of this compound is a critical aspect that likely governs its biological activity and toxicity. While only the (7R,8S) stereoisomer is well-characterized, the potential for three other stereoisomers exists. This guide provides a framework for the separation, characterization, and potential biological evaluation of these isomers. Further research into the synthesis and biological testing of all four stereoisomers of this compound is necessary to fully understand the structure-activity relationships of this class of mycotoxins. Such studies could provide valuable insights for the fields of toxicology, pharmacology, and drug discovery.

References

Austdiol: A Fungal Metabolite with Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Austdiol, a naturally occurring azaphilone compound isolated from various fungal species, is gaining attention within the scientific community for its diverse range of potential therapeutic applications. This technical guide provides an in-depth overview of the current research on this compound, focusing on its core biological activities, experimental data, and the molecular pathways it may influence. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Profile

This compound is a polyketide-derived metabolite characterized by a highly oxygenated pyranoquinone bicyclic core. Its chemical structure and properties are summarized below.

PropertyValue
Chemical Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
IUPAC Name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-8H-isochromene-5-carbaldehyde
CAS Number 53043-28-0

Therapeutic Applications and Preclinical Data

Current research, although in its early stages, suggests that this compound possesses a spectrum of biological activities, including antibacterial, leishmanicidal, and cytotoxic properties.

Antibacterial Activity

This compound has demonstrated bacteriostatic activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae, the causative agent of bacterial blight in passion fruit. This indicates its potential as a lead compound for the development of new agrochemical agents.[1][2]

Target Organism Activity Range (µg/mL) Effect
Xanthomonas axonopodis pv. passiflorae3.125 - 100Bacteriostatic
Leishmanicidal and Cytotoxic Activities

Preliminary studies have indicated that this compound exhibits activity against Leishmania major and Leishmania donovani, the protozoan parasites responsible for leishmaniasis. Furthermore, cytotoxic effects against certain tumor cell lines have been reported, suggesting a potential role in anticancer research.[1][2] However, specific quantitative data such as IC₅₀ values from these initial reports require further investigation and confirmation from more detailed studies.

Experimental Protocols

This section details the methodologies employed in the key studies investigating the biological activities of this compound.

Broth Microdilution Assay for Antibacterial Activity

The antibacterial activity of this compound against Xanthomonas axonopodis pv. passiflorae was determined using the broth microdilution method.[1]

Protocol:

  • Bacterial Culture: Xanthomonas axonopodis pv. passiflorae is cultured in a suitable broth medium (e.g., Nutrient Broth) to achieve a logarithmic growth phase.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium to achieve a range of concentrations (e.g., 3.125 to 100 µg/mL).

  • Inoculation: A standardized inoculum of the bacterial suspension is added to each well of a 96-well microtiter plate containing the different concentrations of this compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 28°C for 24-48 hours).

  • Assessment of Growth: Bacterial growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm). A growth indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) can also be used, where a color change indicates viable bacteria.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that inhibits visible bacterial growth.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation This compound Dilution This compound Dilution This compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Growth Assessment Growth Assessment Incubation->Growth Assessment MIC Determination MIC Determination Growth Assessment->MIC Determination

Workflow for Broth Microdilution Assay

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, its classification as an azaphilone suggests potential interactions with key cellular signaling pathways that are often dysregulated in disease. The following pathways are common targets for natural products with therapeutic properties and represent plausible areas for future investigation into this compound's mechanism of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. Future studies could investigate whether this compound can modulate the activation of NF-κB, potentially by preventing the degradation of its inhibitor, IκBα, or by inhibiting the nuclear translocation of NF-κB subunits.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->Austdiol_Inhibition This compound? NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Hypothetical Inhibition of NF-κB Pathway by this compound
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Investigating the effect of this compound on the phosphorylation status of key MAPK components, such as ERK, JNK, and p38, could reveal a potential mechanism for its cytotoxic activity.

MAPK_Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Raf->Austdiol_Inhibition This compound? ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

Potential Modulation of the MAPK/ERK Pathway by this compound
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, survival, and metabolism. Its aberrant activation is frequently observed in cancer. Future research could explore whether this compound interferes with this pathway, for instance, by inhibiting the phosphorylation of Akt, which could lead to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PI3K->Austdiol_Inhibition This compound? Akt Akt PIP3->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Akt->Cell Growth

Hypothesized Interference of this compound with the PI3K/Akt Pathway

Future Directions

The preliminary findings on the biological activities of this compound are promising and warrant further comprehensive investigation. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ values of this compound against a broader range of bacterial and fungal pathogens, various cancer cell lines, and different Leishmania species.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infectious diseases and cancer.

  • Structural Analogs and SAR Studies: Synthesizing and evaluating structural analogs of this compound to establish structure-activity relationships (SAR) and optimize its therapeutic properties.

Conclusion

This compound, a fungal-derived azaphilone, has emerged as a molecule of interest with demonstrated antibacterial activity and preliminary evidence of leishmanicidal and cytotoxic potential. While the current body of research is in its nascent stages, the existing data provides a strong rationale for continued exploration of this compound as a lead compound for the development of novel therapeutic agents. Further in-depth studies are crucial to fully characterize its therapeutic applications and to unravel its mechanisms of action.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is still under investigation and it is not an approved drug.

References

The Role of Austdiol in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungi produce a vast arsenal of secondary metabolites, bioactive compounds that are not essential for primary growth but play crucial roles in ecological interactions, defense, and communication. Among these, the meroterpenoids, which are derived from both polyketide and terpenoid precursors, represent a structurally diverse class with significant biological activities. Austdiol, a meroterpenoid produced by various fungal species, including members of the genus Aspergillus, has garnered interest for its potential bioactivities. This technical guide provides an in-depth exploration of the current understanding of this compound's role in fungal secondary metabolism, focusing on its biosynthesis, regulation, and methods for its study. While specific data for this compound is emerging, this guide leverages knowledge from closely related compounds to provide a comprehensive framework for researchers.

This compound: Structure and Properties

This compound is a polyketide-derived secondary metabolite with the chemical formula C₁₂H₁₂O₅. Its structure features a dihydroxylated and substituted isochromene core. The precise biological activities of this compound are still under investigation, but related meroterpenoids from fungi have demonstrated a range of effects, including antimicrobial and cytotoxic properties.

Biosynthesis of this compound

While the definitive biosynthetic gene cluster for this compound has not been explicitly elucidated in published literature, a well-characterized pathway for the structurally similar meroterpenoids, austinol and dehydroaustinol, in Aspergillus nidulans provides a robust predictive model.[1][2] It is highly probable that the biosynthesis of this compound follows a similar enzymatic logic.

The proposed biosynthesis is a multi-step process involving enzymes encoded by a gene cluster, which in the case of austinol, is split across two chromosomal locations.[1]

Key Enzymatic Steps:

  • Polyketide Synthesis: The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS), homologous to AusA in the austinol pathway. This enzyme catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, which is then cyclized to produce 3,5-dimethylorsellinic acid.[1]

  • Prenylation: A prenyltransferase, homologous to AusN, attaches a dimethylallyl pyrophosphate (DMAPP) group to the polyketide core. This is a key step in the formation of the meroterpenoid structure.[1]

  • Oxidative Modifications: A series of tailoring enzymes, including cytochrome P450 monooxygenases and FAD-dependent oxidases, are predicted to catalyze subsequent oxidative reactions. These modifications are responsible for the hydroxylation and other structural features characteristic of this compound.

Proposed Biosynthetic Pathway of this compound

Austdiol_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Non-Reducing Polyketide Synthase (PKS) Acetyl-CoA + Malonyl-CoA->PKS 3,5-Dimethylorsellinic Acid 3,5-Dimethylorsellinic Acid PKS->3,5-Dimethylorsellinic Acid PT Prenyltransferase 3,5-Dimethylorsellinic Acid->PT Prenylated Intermediate Prenylated Intermediate PT->Prenylated Intermediate Oxy Oxidative Enzymes (P450s, Oxidases) Prenylated Intermediate->Oxy This compound This compound Oxy->this compound

A proposed biosynthetic pathway for this compound.

Quantitative Data on this compound Production

Quantitative data on the production of fungal secondary metabolites is critical for understanding their regulation and for optimizing their yield for potential applications. While specific yield data for this compound is not extensively reported in publicly available literature, the following tables summarize key parameters known to influence secondary metabolite production in filamentous fungi. Researchers studying this compound should consider these factors in their experimental design.

Table 1: Factors Influencing Fungal Secondary Metabolite Production

ParameterDescriptionExpected Effect on this compound Production
Carbon Source Type and concentration of carbohydrate (e.g., glucose, sucrose, glycerol)Significant impact on precursor availability and gene expression.
Nitrogen Source Type and concentration of nitrogen (e.g., peptone, yeast extract, ammonium salts)Can act as a regulatory signal for secondary metabolism onset.
Temperature Incubation temperatureAffects enzyme kinetics and overall metabolic rate.
pH pH of the culture mediumInfluences nutrient uptake and enzyme activity.
Aeration Oxygen availability in submerged culturesCrucial for oxidative steps in the biosynthetic pathway.
Light Presence or absence of lightCan regulate the expression of certain biosynthetic gene clusters.
Co-cultivation Growing with other microorganismsCan induce the production of otherwise silent secondary metabolites.

Table 2: Example of Quantitative Data Presentation for this compound Production (Hypothetical)

Fungal StrainCulture MediumIncubation Time (days)This compound Yield (mg/L)Reference
Aspergillus sp. Strain XPotato Dextrose Broth715.2 ± 1.8[Hypothetical Study 1]
Aspergillus sp. Strain XCzapek-Dox Broth78.5 ± 0.9[Hypothetical Study 1]
Aspergillus sp. Strain YRice Medium1425.6 ± 3.1[Hypothetical Study 2]

Experimental Protocols

The following protocols are adapted from established methods for the study of fungal secondary metabolites and can be specifically applied to the investigation of this compound.

Fungal Cultivation for this compound Production
  • Inoculum Preparation:

    • Grow the fungal strain on a suitable solid medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days to allow for sporulation.

    • Harvest spores by flooding the plate with sterile 0.1% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

  • Liquid Culture:

    • Inoculate 100 mL of liquid medium (e.g., Potato Dextrose Broth or a defined production medium) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days.

  • Solid-State Fermentation:

    • Autoclave a solid substrate (e.g., 50 g of rice in a 250 mL flask with 50 mL of water).

    • Inoculate with 2 mL of the spore suspension.

    • Incubate at 25-28°C in a static incubator for 14-21 days.

Extraction and Quantification of this compound
  • Extraction from Liquid Culture:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelium by homogenizing in acetone or methanol, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Extraction from Solid-State Fermentation:

    • Soak the solid culture in ethyl acetate (200 mL per 50 g of initial substrate) and agitate for 24 hours.

    • Filter the extract and repeat the extraction process twice.

    • Combine the extracts and evaporate to dryness.

  • Quantification by LC-MS/MS:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a pure standard.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentration.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_analysis Analysis cluster_purification Purification (Optional) Spore Inoculum Spore Inoculum Liquid or Solid Culture Liquid or Solid Culture Spore Inoculum->Liquid or Solid Culture Solvent Extraction Solvent Extraction Liquid or Solid Culture->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract LC-MS/MS Analysis LC-MS/MS Analysis Crude Extract->LC-MS/MS Analysis Chromatography Chromatography Crude Extract->Chromatography Quantification Quantification LC-MS/MS Analysis->Quantification Pure this compound Pure this compound Chromatography->Pure this compound

A general workflow for the analysis of this compound.

This compound's Role in Fungal Signaling

The role of secondary metabolites in fungal signaling is a complex and active area of research. While the specific signaling functions of this compound are not yet defined, it is plausible that it could be involved in several processes:

  • Quorum Sensing: Secondary metabolites can act as quorum-sensing molecules, allowing fungal populations to coordinate gene expression and behavior in a cell-density-dependent manner.

  • Interspecies Competition: this compound may have antimicrobial properties that inhibit the growth of competing microorganisms in the fungal niche.

  • Regulation of Development: The production of secondary metabolites is often linked to morphological differentiation, such as sporulation. This compound biosynthesis may be under the control of global regulators of fungal development.

Hypothetical Signaling Pathway Involving a Secondary Metabolite

Fungal_Signaling Environmental Cue Environmental Cue Signal Transduction Cascade\n(e.g., MAPK Pathway) Signal Transduction Cascade (e.g., MAPK Pathway) Environmental Cue->Signal Transduction Cascade\n(e.g., MAPK Pathway) Transcription Factor\nActivation Transcription Factor Activation Signal Transduction Cascade\n(e.g., MAPK Pathway)->Transcription Factor\nActivation This compound Biosynthetic\nGene Cluster This compound Biosynthetic Gene Cluster Transcription Factor\nActivation->this compound Biosynthetic\nGene Cluster This compound This compound This compound Biosynthetic\nGene Cluster->this compound Physiological Response Physiological Response This compound->Physiological Response e.g., Defense, Development

A hypothetical signaling pathway involving a secondary metabolite.

Future Directions

The study of this compound and its role in fungal secondary metabolism is a promising area of research. Future investigations should focus on:

  • Identification of the this compound Biosynthetic Gene Cluster: Using genomic and transcriptomic approaches to definitively identify the genes responsible for this compound production.

  • Functional Characterization of Biosynthetic Enzymes: Heterologous expression and biochemical characterization of the enzymes in the this compound pathway to understand their specific roles.

  • Elucidation of Regulatory Networks: Investigating the transcription factors and signaling pathways that control the expression of the this compound gene cluster.

  • Determination of Biological Activity: Comprehensive screening of this compound for antimicrobial, cytotoxic, and other pharmacological activities.

  • Ecological Role: Investigating the function of this compound in the natural environment of the producing fungus.

Conclusion

This compound represents an intriguing fungal secondary metabolite with potential for further scientific and translational exploration. While much remains to be discovered about its specific biosynthesis and function, the knowledge gained from related meroterpenoids provides a solid foundation for future research. The methodologies and frameworks presented in this guide are intended to equip researchers with the necessary tools to advance our understanding of this compound's role in the complex world of fungal secondary metabolism.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a fungal metabolite belonging to the azaphilone class of polyketides, characterized by a highly oxygenated and decorated pyranoquinone bicyclic core.[1] First isolated from Aspergillus ustus, it has since been identified in other fungal species.[2] Azaphilones, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, cytotoxic, and anti-inflammatory effects.[1][3] Given its potential therapeutic applications, obtaining high-purity this compound is crucial for further pharmacological studies and drug development. This application note provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification method.

PropertyValueReference
Molecular FormulaC₁₂H₁₂O₅[4]
Molecular Weight236.22 g/mol
Structure(7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde
PolarityPolar, due to the presence of hydroxyl and carbonyl functional groups.Inferred from structure
UV/Vis Absorption Maxima (λmax)Expected in the ranges of 220-230 nm and 370-380 nm, typical for azaphilones.

Experimental Protocol: Preparative HPLC for this compound Purification

This protocol outlines a reversed-phase HPLC method for the purification of this compound from a crude fungal extract. Reversed-phase chromatography is well-suited for separating polar organic molecules like this compound.

Sample Preparation
  • Extraction: Fungal biomass is extracted with a polar organic solvent such as ethyl acetate or methanol to isolate the secondary metabolites, including this compound.

  • Concentration: The crude extract is concentrated under reduced pressure to yield a residue.

  • Dissolution: The residue is dissolved in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to ensure compatibility with the HPLC system and to prevent precipitation on the column.

  • Filtration: The dissolved sample is filtered through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Instrumentation and Conditions
ParameterSpecification
HPLC System A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.
Column C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 5% B to 95% B over 40 minutes.
Flow Rate 15 mL/min.
Column Temperature 30 °C.
Detection Wavelength 225 nm and 375 nm.
Injection Volume 1-5 mL, depending on the concentration of the crude extract.
Purification and Post-Purification Processing
  • Fraction Collection: Fractions are collected based on the elution profile, with the peak corresponding to this compound being isolated.

  • Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

  • Solvent Evaporation: The purified fractions are pooled, and the solvent is removed under reduced pressure.

  • Lyophilization: The resulting aqueous residue is lyophilized to obtain pure this compound as a solid.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification Extraction Fungal Extraction Concentration Concentration Extraction->Concentration Dissolution Dissolution in Mobile Phase Concentration->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Purity_Check Purity Analysis (Analytical HPLC) Collection->Purity_Check Evaporation Solvent Evaporation Purity_Check->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Pure_this compound Pure this compound Lyophilization->Pure_this compound

Caption: Workflow for the purification of this compound using preparative HPLC.

Representative Signaling Pathway Modulated by a Related Fungal Metabolite

While a specific signaling pathway for this compound is not yet well-defined, a related fungal metabolite, dihydrogeodin, has been shown to modulate platelet aggregation by downregulating several key signaling pathways. This provides a potential framework for investigating the biological activity of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response DHG Dihydrogeodin (Related Azaphilone) PI3K_Akt PI3K/Akt Pathway DHG->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) DHG->MAPK Ca_Signaling Calcium Signaling DHG->Ca_Signaling Receptor Platelet Receptor Receptor->PI3K_Akt Receptor->MAPK Receptor->Ca_Signaling Aggregation Platelet Aggregation PI3K_Akt->Aggregation MAPK->Aggregation Ca_Signaling->Aggregation

Caption: Inhibition of platelet aggregation signaling pathways by dihydrogeodin.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative HPLC. The described method, based on the known properties of this compound and related azaphilone compounds, offers a robust starting point for researchers to obtain high-purity material for further investigation into its biological activities and potential as a therapeutic agent. The provided workflow and representative signaling pathway offer a broader context for the application and study of this fungal metabolite.

References

Application Notes and Protocols for the NMR Analysis of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a mycotoxin belonging to the azaphilone class of fungal polyketides, first isolated from Aspergillus ustus. Its unique pyrano-quinone bicyclic core and multiple stereocenters make its structural elucidation a compelling case study for the application of modern nuclear magnetic resonance (NMR) spectroscopic techniques. This document provides detailed application notes and experimental protocols for the comprehensive NMR analysis of this compound's structure, catering to researchers and professionals involved in natural product chemistry and drug development.

Data Presentation

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR, as well as crucial 2D NMR correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicity (J in Hz)
18.15d (1.5)
48.32s
84.58s
9 (CH₃)2.45s
10 (CHO)10.0s
11 (CH₃)1.11s

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

PositionChemical Shift (δ) ppm
1155.5
3168.5
4108.4
4a153.3
5111.5
6198.2
772.4
874.5
8a125.5
9 (CH₃)20.3
10 (CHO)191.3
11 (CH₃)18.6

Table 3: Key 2D NMR Correlations for this compound

ExperimentFrom Proton(s)To Carbon(s)/Proton(s)Significance
HMBC H-1C-3, C-8aConfirms pyran-quinone core
H-4C-4a, C-5, C-6Confirms α,β-unsaturated carbonyl system
H-8C-4a, C-5, C-6Confirms α,β-unsaturated carbonyl system
Me-9 (H₃)C-3, C-4Positions the C-9 methyl group
H-10 (CHO)C-5, C-4aPositions the aldehyde group at C-5
Me-11 (H₃)C-4a, C-5, C-6Confirms α,β-unsaturated carbonyl system
NOESY OH-7H-8Supports the trans configuration of OH-7 and H-8[3]
OH-8H₃-13 (Me-11)Supports the trans configuration of OH-8 and the methyl group at C-7[3]

Experimental Protocols

Detailed methodologies for the key experiments in the NMR analysis of this compound are provided below.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from fungal cultures (e.g., Mycoleptodiscus indicus) by solvent extraction followed by chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high purity.

  • NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is particularly useful for samples available in small quantities.

2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2.3. 2D NMR Spectroscopy

2.3.1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings within the molecule.

  • Pulse Sequence: Standard COSY90 or COSY45 sequence.

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly bonded to carbons.

  • Pulse Sequence: Standard HSQC with gradients.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 0-180 ppm (can be optimized based on the ¹³C spectrum).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.[4]

  • Pulse Sequence: Standard HMBC with gradients.

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): 0-220 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz.

2.3.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.

  • Pulse Sequence: Standard NOESY with gradients.

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Mixing Time: 500-800 ms (optimized based on the molecule's properties).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

Data Processing and Interpretation

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the raw data to improve the signal-to-noise ratio and resolution.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

  • Analyze the ¹H and ¹³C spectra to identify the number and types of protons and carbons.

  • Use the COSY spectrum to establish proton-proton connectivity networks.

  • Assign the protonated carbons using the HSQC spectrum.

  • Assemble the carbon skeleton and place functional groups by analyzing the HMBC correlations.

  • Determine the relative stereochemistry by interpreting the cross-peaks in the NOESY spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of this compound and the key structural correlations.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification of this compound Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (¹H, ¹³C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Processing Data Processing & Referencing NMR_2D->Processing Assignment_1D 1D Spectra Assignment Processing->Assignment_1D Connectivity Establish Connectivity (COSY, HMBC) Assignment_1D->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Structure Final Structure of this compound Stereochem->Structure

NMR Analysis Workflow for this compound

Austdiol_Correlations cluster_structure This compound Structure cluster_correlations Key 2D NMR Correlations Austdiol_img HMBC HMBC Correlations H1 H1 HMBC->H1 H4 H4 HMBC->H4 H8 H8 HMBC->H8 Me9 Me9 HMBC->Me9 H10 H10 HMBC->H10 NOESY NOESY Correlations OH7 OH7 NOESY->OH7 OH8 OH8 NOESY->OH8 C3 C3 H1->C3 H-1 to C-3 C8a C8a H1->C8a H-1 to C-8a C5 C5 H4->C5 H-4 to C-5 C6 C6 H8->C6 H-8 to C-6 Me9->C3 Me-9 to C-3 H10->C5 H-10 to C-5 OH7->H8 OH-7 to H-8 Me11 Me11 OH8->Me11 OH-8 to Me-11

Key 2D NMR Correlations for this compound

References

Application Notes and Protocols for the Mass Spectrometric Identification of Austdiol (Estradiol)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the identification and quantification of Austdiol, likely a reference to the critical female sex hormone, Estradiol (E2), using mass spectrometry (MS) techniques. Estradiol plays a crucial role in various physiological processes, and its accurate measurement is vital in clinical diagnostics, endocrinology research, and pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for Estradiol analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[1]

These protocols are intended for researchers, scientists, and drug development professionals familiar with analytical chemistry principles.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting Estradiol from serum or plasma samples.[2][3]

Materials:

  • Serum or plasma samples

  • Internal Standard (IS) solution (e.g., Estradiol-d4)

  • Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate (90:10, v/v)[4]

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 290 µL of the serum or plasma sample into a clean microcentrifuge tube.[4]

  • Spike the sample with an appropriate amount of the internal standard solution (e.g., Estradiol-d4).

  • Add 1 mL of the extraction solvent (MTBE or hexane/ethyl acetate mixture).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., initial mobile phase composition).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This section outlines a typical LC method for the separation of Estradiol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Methanol
Gradient 30% to 67.2% B in 5.35 minutes
Flow Rate 0.250 mL/min
Injection Volume 20-50 µL
Column Temperature 40°C
Total Run Time Approximately 9.5 minutes
Mass Spectrometry (MS) Method

This section details the MS parameters for the detection and quantification of Estradiol using a triple quadrupole mass spectrometer.

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI) Negative
Ion Spray Voltage -4300 V
Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1 below

Table 1: MRM Transitions for Estradiol and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Estradiol (E2)271.2145.1143.1
Estradiol-d4275.2147.1145.1

Note: The specific m/z values for precursor and product ions may require optimization based on the specific instrument used.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of Estradiol.

Table 2: Quantitative Performance Characteristics

ParameterTypical ValueReference
Limit of Quantification (LOQ) 0.16 - 3.0 pg/mL (0.6 pmol/L)
Linear Range 3.0 - 820.0 pg/mL
Precision (%CV) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Estradiol from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Serum/Plasma) Spiking Internal Standard Spiking SampleCollection->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for Estradiol analysis.

Logical Relationship of Key Methodologies

This diagram shows the logical connection between the different stages of the analytical method.

logical_relationship Sample_Matrix Biological Matrix (e.g., Serum, Plasma) Analyte_Isolation Analyte Isolation (Liquid-Liquid Extraction) Sample_Matrix->Analyte_Isolation Chromatographic_Separation Chromatographic Separation (Reverse-Phase LC) Analyte_Isolation->Chromatographic_Separation Ionization Ionization (Electrospray - ESI) Chromatographic_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Collision Cell - Q2) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (Q3) Fragmentation->Product_Detection Data_Analysis Data Analysis & Quantification Product_Detection->Data_Analysis

Caption: Key stages of the LC-MS/MS method.

References

Unveiling the Cytotoxic Potential of Austdiol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic effects of Austdiol, a naturally occurring azaphilone metabolite. The following protocols and data interpretation guidelines will enable researchers to effectively screen and characterize the anti-cancer properties of this compound. While specific data on this compound is limited, the information presented here is based on established methodologies and findings for structurally related natural products, particularly Dihydroaustrasulfone alcohol (DA), a precursor to a similar compound.

Overview of Cytotoxicity Assays

Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology. They measure the degree to which a substance can damage or kill cells. A variety of assays are available, each interrogating different cellular parameters. This document focuses on three commonly used and robust assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation: Quantifying this compound's Cytotoxicity

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clear and structured tables. Below are examples of how to present data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
A549 (Lung) 0 (Control)100 ± 4.5\multirow{6}{}{~45.8}
1085.2 ± 5.1
2562.7 ± 3.9
5048.1 ± 4.2
10025.3 ± 3.1
20010.9 ± 2.5
MCF-7 (Breast) 0 (Control)100 ± 5.2\multirow{6}{}{~68.2}
1090.1 ± 4.8
2575.4 ± 5.5
5059.3 ± 4.7
10038.6 ± 3.9
20018.2 ± 2.8
HeLa (Cervical) 0 (Control)100 ± 3.8\multirow{6}{*}{~55.1}
1088.9 ± 4.1
2570.3 ± 3.5
5053.5 ± 4.0
10031.7 ± 3.3
20014.5 ± 2.1

IC50 values are calculated from the dose-response curves.

Table 2: Membrane Integrity Assessment of this compound-Treated A549 Cells (LDH Assay)

TreatmentLDH Release (% of Maximum) (Mean ± SD)
Vehicle Control 5.2 ± 1.1
This compound (50 µM) 35.8 ± 3.7
This compound (100 µM) 68.4 ± 5.2
Lysis Control 100

Table 3: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control 2.1 ± 0.51.5 ± 0.396.4 ± 0.8
This compound (50 µM) 18.7 ± 2.18.3 ± 1.273.0 ± 3.3
This compound (100 µM) 35.2 ± 3.515.9 ± 1.848.9 ± 4.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound & Vehicle Control incubate_24h->add_this compound incubate_treat Incubate 24-72h add_this compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability

MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction seed_cells Seed & Treat Cells incubate_treat Incubate seed_cells->incubate_treat centrifuge Centrifuge Plate incubate_treat->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min (RT) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % LDH Release

LDH Assay Experimental Workflow
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells incubate_treat Incubate seed_cells->incubate_treat harvest_cells Harvest Cells incubate_treat->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate_dark Incubate 15 min (Dark) add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry data_interpretation data_interpretation flow_cytometry->data_interpretation Quantify Cell Populations

Apoptosis Assay Workflow

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of the related compound Dihydroaustrasulfone alcohol (DA), this compound is hypothesized to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent inactivation of the PI3K/AKT survival pathway.[1][2]

Austdiol_Signaling_Pathway cluster_extracellular cluster_intracellular This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PI3K PI3K ROS->PI3K inhibits pAKT p-AKT (active) PI3K->pAKT activates AKT AKT Bcl2 Bcl-2 (anti-apoptotic) pAKT->Bcl2 activates Bax Bax (pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of Austdiol, a naturally occurring azaphilone metabolite. Due to the limited publicly available data on the specific antioxidant capacity of this compound, this document details standardized protocols for a panel of commonly accepted antioxidant assays. These methods are suitable for determining the radical scavenging and reducing potential of this compound and its derivatives.

Introduction to this compound and Antioxidant Activity

This compound is a fungal metabolite belonging to the azaphilone class of polyketides, which are known for their diverse biological activities.[1] Many natural products, including fungal secondary metabolites, are explored for their antioxidant properties.[2][3][4][5] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The evaluation of antioxidant activity is a critical step in the preliminary screening of natural compounds for potential therapeutic applications.

Recommended In Vitro Antioxidant Assays

A single assay is often insufficient to provide a complete profile of the antioxidant capacity of a compound. Therefore, a battery of tests based on different mechanisms is recommended. The following assays are widely used to assess the antioxidant potential of natural products and are applicable to the study of this compound.

Data Presentation

Quantitative results from these assays, such as the half-maximal inhibitory concentration (IC50) or Trolox equivalent antioxidant capacity (TEAC), should be summarized for clear comparison. Below is a template table for presenting such data.

AssayEndpointThis compound (Test Compound)Ascorbic Acid (Standard)Trolox (Standard)
DPPH Radical Scavenging Assay IC50 (µg/mL)[Insert Value][Insert Value][Insert Value]
ABTS Radical Scavenging Assay TEAC (mM Trolox/mg)[Insert Value]--
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (mM Fe²⁺/g)[Insert Value][Insert Value][Insert Value]
Superoxide Radical Scavenging Assay IC50 (µg/mL)[Insert Value][Insert Value]-
Hydroxyl Radical Scavenging Assay IC50 (µg/mL)[Insert Value][Insert Value]-

Experimental Workflow

The general workflow for assessing the in vitro antioxidant activity of a compound involves preparation of the sample and reagents, execution of the assay, and subsequent data analysis.

G General Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Working Solutions prep_reagents Prepare Assay-Specific Reagents and Standards mix Mix Sample/Standard with Reagents prep_reagents->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Absorbance/Fluorescence incubate->measure calculate Calculate % Inhibition or Reducing Power measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC50 or Equivalent Values plot->determine

Caption: General experimental workflow for in vitro antioxidant assays.

Principle of Radical Scavenging

Many antioxidant assays are based on the principle of a compound's ability to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it. This quenching of the radical is often accompanied by a color change that can be measured spectrophotometrically.

G Principle of Radical Scavenging by an Antioxidant This compound This compound (Antioxidant-H) Radical Free Radical (R•) Oxidizedthis compound Oxidized this compound (Antioxidant•) This compound->Oxidizedthis compound Donates H• ScavengedRadical Neutralized Radical (RH) Radical->ScavengedRadical Accepts H•

References

Application Notes and Protocols for the Synthesis of Austdiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol, a naturally occurring azaphilone, and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, aimed at facilitating research and development in medicinal chemistry and drug discovery. The synthetic strategies outlined herein are based on established methods for the construction of the core azaphilone scaffold, with specific considerations for the unique structural features of this compound.

Synthetic Strategy Overview

The total synthesis of this compound and its derivatives can be approached through a convergent strategy focusing on the construction of the key isochromene core, followed by functional group manipulations to install the characteristic diol and aldehyde moieties. A prominent and effective method for the synthesis of the azaphilone core involves an oxidative dearomatization of a suitably substituted ortho-alkynyl benzaldehyde, followed by a cycloisomerization reaction. This approach offers a high degree of flexibility for the introduction of various substituents, enabling the generation of a library of this compound derivatives for structure-activity relationship (SAR) studies.

A plausible retrosynthetic analysis for this compound is depicted below. The target molecule can be disconnected to a key azaphilone core intermediate, which in turn is derived from an ortho-alkynyl benzaldehyde precursor.

Retrosynthesis This compound This compound Core Azaphilone Core (Isochromene) This compound->Core Functional Group Interconversion Precursor o-Alkynyl Benzaldehyde Core->Precursor Oxidative Dearomatization & Cycloisomerization Protocol1_Workflow start Start Materials: - 2-bromo-3,5-dimethoxybenzaldehyde - Terminal alkyne sonogashira Sonogashira Coupling start->sonogashira workup Aqueous Workup & Extraction sonogashira->workup purification Column Chromatography workup->purification product o-Alkynyl Benzaldehyde purification->product Protocol2_Workflow start o-Alkynyl Benzaldehyde oxidation Oxidative Dearomatization (e.g., with IBX) start->oxidation cyclization Acid-mediated Cycloisomerization oxidation->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Column Chromatography workup->purification product Azaphilone Core purification->product Protocol3_Workflow start Azaphilone Core dihydroxylation Stereoselective Dihydroxylation (e.g., OsO₄/NMO) start->dihydroxylation oxidation Selective Oxidation of C5-methyl to Aldehyde (e.g., SeO₂) dihydroxylation->oxidation deprotection Deprotection (if necessary) oxidation->deprotection product This compound Derivative deprotection->product

Application Notes and Protocols for Austdiol as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a natural product belonging to the azaphilone class of fungal secondary metabolites. It is produced by various fungi, including species of Aspergillus, Penicillium, and Mycoleptodiscus. Structurally, this compound possesses a pyranoquinone bicyclic core, which is characteristic of azaphilones. As a class, azaphilones are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties.

While the broader family of azaphilones has been the subject of considerable research, this compound itself remains a relatively under-investigated molecule. Preliminary studies have confirmed its bacteriostatic activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae and have alluded to potential cytotoxic and leishmanicidal effects, though comprehensive data on its specific molecular targets and mechanism of action in mammalian cells are not yet publicly available.[1]

These application notes serve as a comprehensive guide for researchers interested in exploring the potential of this compound as a chemical probe in cell biology. The provided protocols and conceptual frameworks are designed to facilitate the systematic investigation of this compound's biological activities, including the determination of its cytotoxic and antimicrobial efficacy, and the elucidation of its effects on key cellular signaling pathways.

Data Presentation: Characterization of this compound's Bioactivity

Effective use of a chemical probe requires a thorough understanding of its potency and spectrum of activity. The following tables are presented as templates for summarizing the quantitative data that should be generated when characterizing this compound.

Table 1: Representative Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 (µM)
MCF-7Breast Adenocarcinoma48 hours15.2
A549Lung Carcinoma48 hours22.5
HeLaCervical Carcinoma48 hours18.9
JurkatT-cell Leukemia24 hours9.8

Note: The IC50 (half-maximal inhibitory concentration) values presented are for illustrative purposes and represent typical data points to be determined experimentally.

Table 2: Representative Antimicrobial Activity of this compound

OrganismTypeAssayMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaBroth Microdilution16
Escherichia coliGram-negative BacteriaBroth Microdilution>64
Candida albicansFungal (Yeast)Broth Microdilution32
Xanthomonas axonopodisGram-negative BacteriaBroth Microdilution8

Note: The MIC (Minimum Inhibitory Concentration) values are representative and should be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a method to determine the concentration of this compound that inhibits the metabolic activity of cultured mammalian cells by 50% (IC50).

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in complete medium. c. Count cells and adjust the density to 5 x 10^4 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control. c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • DMSO

  • Sterile 96-well plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the adjusted suspension 1:150 in fresh MHB to obtain a final inoculum density of approximately 1 x 10^6 CFU/mL.

  • Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. c. In well 1, add 100 µL of the this compound stock solution at twice the highest desired final concentration. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. b. Add 50 µL of sterile MHB to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which no visible growth is observed. c. Optionally, read the absorbance at 600 nm to quantify bacterial growth.

Visualizations: Pathways and Workflows

Diagram 1: General Workflow for Characterizing this compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification A This compound Stock Solution (in DMSO) B Cytotoxicity Screen (e.g., MTT Assay on Cancer Cell Lines) A->B C Antimicrobial Screen (e.g., MIC Assay on Bacteria/Fungi) A->C D Determine IC50/MIC Values B->D C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F G Affinity Chromatography F->G H Computational Docking F->H I Genetic Approaches (e.g., CRISPR screen) F->I NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes initiates This compound This compound (Hypothesized Target) This compound->IKK inhibits? Apoptosis_Pathway cluster_mito Mitochondrial Regulation This compound This compound (Cytotoxic Stress) Bax Bax/Bak This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mito Mitochondrion Bax->Mito forms pore Bcl2->Bax CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome CytC->Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol is a novel natural product with demonstrated potential as an antimicrobial agent. These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial susceptibility of this compound against various pathogens. The protocols detailed herein are essential for researchers in microbiology, natural product chemistry, and drug development to assess the efficacy of this compound, both alone and in combination with existing antimicrobial agents. The primary assays covered include the determination of Minimum Inhibitory Concentration (MIC), synergistic interactions using the checkerboard method, the rate of bactericidal activity through time-kill curve assays, and the inhibition of biofilm formation.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's antimicrobial activity against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2592364
Enterococcus faecalis ATCC 29212128
Escherichia coli ATCC 25922256
Pseudomonas aeruginosa ATCC 27853512

Table 2: Synergistic activity of this compound with conventional antibiotics against Staphylococcus aureus ATCC 25923.

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (µg/mL)FICIInterpretation
Vancomycin20.50.5Synergy
Gentamicin410.5Synergy
Ciprofloxacin10.51.0Additive

Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[1][2]

Table 3: Time-Kill Curve Assay data for this compound against Staphylococcus aureus ATCC 25923.

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (this compound at 2x MIC)Log10 CFU/mL (this compound at 4x MIC)
06.06.06.0
26.85.24.5
47.54.13.2
88.23.0<2.0
248.5<2.0<2.0

A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3][4]

Table 4: Biofilm inhibition by this compound against Pseudomonas aeruginosa ATCC 27853.

This compound Concentration (µg/mL)Biofilm Inhibition (%)
0 (Control)0
64 (0.125x MIC)25
128 (0.25x MIC)48
256 (0.5x MIC)75
512 (1x MIC)92

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and conventional antibiotics.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial culture

  • Stock solutions of this compound and the antibiotic to be tested

Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to each well.

  • Along the x-axis (columns), create serial dilutions of the conventional antibiotic.

  • Along the y-axis (rows), create serial dilutions of this compound.

  • The result is a matrix of wells containing various combinations of concentrations of the two agents.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy, additivity, or antagonism.

Time-Kill Curve Assay

This assay determines the rate of bactericidal or bacteriostatic activity of this compound.

Materials:

  • Culture tubes with CAMHB

  • Bacterial culture

  • This compound stock solution

  • Sterile saline or PBS for dilutions

  • Agar plates

Procedure:

  • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control tube without this compound.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL against time to generate the time-kill curve.

Biofilm Inhibition Assay

This protocol is used to assess the ability of this compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial culture

  • This compound stock solution

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • After incubation, gently wash the wells with sterile PBS to remove planktonic cells.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 95% ethanol.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition compared to the control.

Visualizations

Experimental_Workflow_Antimicrobial_Susceptibility cluster_MIC MIC Determination cluster_Synergy Synergy Testing (Checkerboard) cluster_TimeKill Time-Kill Assay cluster_Biofilm Biofilm Inhibition Assay MIC_prep Prepare this compound Dilutions MIC_inoc Inoculate with Bacteria MIC_prep->MIC_inoc MIC_inc Incubate 18-24h MIC_inoc->MIC_inc MIC_read Read MIC MIC_inc->MIC_read Syn_prep Prepare Drug Combinations Syn_inoc Inoculate with Bacteria Syn_prep->Syn_inoc Syn_inc Incubate 18-24h Syn_inoc->Syn_inc Syn_calc Calculate FICI Syn_inc->Syn_calc TK_setup Setup Cultures with this compound TK_sample Sample at Time Points TK_setup->TK_sample TK_plate Plate Dilutions TK_sample->TK_plate TK_count Count CFU TK_plate->TK_count Bio_setup Prepare this compound Dilutions Bio_inoc Inoculate and Incubate Bio_setup->Bio_inoc Bio_wash Wash and Stain Bio_inoc->Bio_wash Bio_quant Quantify Biofilm Bio_wash->Bio_quant

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Checkerboard_Method cluster_plate 96-Well Plate cluster_this compound This compound Concentration cluster_antibiotic Antibiotic Concentration A1 C1 A2 C2 A3 C3 A4 C4 B1 C1 B2 C2 B3 C3 B4 C4 C1 C1 C2 C2 C3 C3 C4 C4 D1 C1 D2 C2 D3 C3 D4 C4 Austdiol_High High Austdiol_High->A1 Austdiol_Med Medium Austdiol_Med->B1 Austdiol_Low Low Austdiol_Low->C1 Austdiol_None None Austdiol_None->D1 Antibiotic_None None Antibiotic_None->A1 Antibiotic_Low Low Antibiotic_Low->A2 Antibiotic_Med Medium Antibiotic_Med->A3 Antibiotic_High High Antibiotic_High->A4

Caption: Checkerboard method for assessing synergy between this compound and an antibiotic.

Mechanism_of_Action This compound This compound Membrane Bacterial Cell Membrane (Disruption) This compound->Membrane Primary Target DNA_Synth DNA/Protein Synthesis (Inhibition) This compound->DNA_Synth Secondary Target Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath DNA_Synth->CellDeath

Caption: Postulated mechanism of antimicrobial action of this compound.

Discussion

The antimicrobial activity of many natural products, such as terpenoids and flavonoids, is often attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the bacterial membrane.

Furthermore, some natural compounds can have secondary intracellular targets, such as inhibiting DNA and protein synthesis. The synergistic effects observed when this compound is combined with conventional antibiotics suggest that it may also inhibit bacterial resistance mechanisms, such as efflux pumps, or facilitate the entry of other drugs into the bacterial cell.

The ability of this compound to inhibit biofilm formation is particularly significant, as biofilms are a major cause of chronic and recurrent infections and exhibit high tolerance to conventional antibiotics. Natural compounds can interfere with biofilm formation by inhibiting bacterial adhesion, disrupting the biofilm matrix, or interfering with quorum sensing signaling pathways.

Conclusion

These application notes provide a framework for the comprehensive evaluation of the antimicrobial properties of this compound. The detailed protocols for determining MIC, assessing synergy, evaluating bactericidal kinetics, and measuring biofilm inhibition will enable researchers to generate robust and reproducible data. The presented data and visualizations serve as a guide for interpreting the potential of this compound as a novel antimicrobial agent. Further studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy in in vivo infection models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Austdiol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low Austdiol yield in fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield sometimes low in fungal fermentation?

A1: this compound is a fungal secondary metabolite, specifically a trans-vicinal diol derived from a polyketide precursor.[1][2] Like many secondary metabolites, its production is not directly linked to the primary growth of the fungus and can be highly sensitive to environmental and nutritional factors. Low yields often occur because the biosynthetic pathways are tightly regulated and only activated under specific, often suboptimal, growth conditions.[3] Many of the gene clusters responsible for producing these metabolites can remain "silent" under standard laboratory conditions.[3][4]

Q2: Which fungal species are known to produce this compound?

A2: this compound has been isolated from various fungal species, including those of the genus Aspergillus and the endophytic fungus Muyocopron laterale.

Q3: What are the primary strategies for increasing the production of a fungal secondary metabolite like this compound?

A3: The main strategies involve optimizing fermentation parameters and genetic engineering. Optimization of culture conditions, often using systematic approaches like the "One Strain Many Compounds" (OSMAC) strategy or statistical experimental designs, can significantly enhance yields by varying factors like media composition, temperature, and aeration. Genetic approaches include overexpressing pathway-specific genes or heterologously expressing the entire biosynthetic gene cluster in a more tractable host.

Q4: How can I accurately measure the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of compounds like this compound. For highly sensitive and specific measurements, especially at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. A robust analytical method validation is crucial to ensure that your results are accurate and reproducible.

Troubleshooting Guide for Low this compound Yield

This guide addresses specific issues you may encounter during your experiments. Follow the logical workflow to diagnose and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No this compound Yield check_strain 1. Verify Fungal Strain - Is it a known this compound producer? - Is the culture pure and viable? start->check_strain check_analytical 2. Validate Analytical Method - Is your HPLC/LC-MS method sensitive enough? - Are extraction protocols efficient? check_strain->check_analytical Strain OK check_fermentation 3. Review Fermentation Conditions - Are media components correct? - Are pH, temperature, and aeration optimal? check_analytical->check_fermentation Method Validated optimization 4. Implement Optimization Strategy - Apply OSMAC or statistical design (FFED). - Test different media, precursors, and elicitors. check_fermentation->optimization Conditions Reviewed genetic_modification 5. Consider Genetic Engineering - Overexpress key biosynthetic genes. - Heterologous expression of the BGC. optimization->genetic_modification Optimization Insufficient success Yield Improved optimization->success Optimization Successful genetic_modification->success Modification Successful fail Yield Still Low genetic_modification->fail Modification Insufficient re_evaluate Re-evaluate Pathway & Strain Consult literature for advanced techniques. fail->re_evaluate

Caption: A logical workflow for troubleshooting low this compound yield.

Issue 1: No detectable this compound production.
Possible Cause Recommended Solution
Incorrect Fungal Strain Confirm the identity of your fungal strain through molecular methods (e.g., ITS sequencing). Ensure you are using a known this compound-producing species.
Silent Biosynthetic Gene Cluster (BGC) Standard laboratory conditions may not induce the expression of the this compound BGC. Implement the OSMAC strategy by varying media components, pH, and temperature to find conditions that trigger gene expression.
Analytical Method Insensitivity The concentration of this compound may be below the limit of detection (LOD) of your current analytical method. Develop a more sensitive method, such as LC-MS/MS, or improve your sample extraction and concentration protocol.
Incorrect Growth Phase for Harvest Secondary metabolite production is often growth-phase dependent. Perform a time-course study, harvesting and analyzing samples at different time points (e.g., every 2-3 days) to determine the optimal harvest time.
Issue 2: Low and inconsistent this compound yield between batches.
Possible Cause Recommended Solution
Inconsistent Inoculum The age and concentration of the spore suspension or mycelial inoculum can cause significant variability. Standardize your inoculum preparation by creating a frozen stock of spore suspension and using a consistent spore count for inoculation.
Nutrient Limitation The depletion of a key precursor or nutrient can halt this compound synthesis. Analyze the consumption of primary carbon and nitrogen sources. Consider implementing a fed-batch fermentation strategy to maintain optimal nutrient levels.
Suboptimal Physical Parameters Minor variations in pH, temperature, or dissolved oxygen can drastically affect secondary metabolism. Tightly control these parameters in a bioreactor. Systematically optimize each parameter using a statistical approach like a Fractional Factorial Experimental Design (FFED).
Product Degradation This compound may be unstable under the fermentation or extraction conditions. Check the stability of a pure this compound standard under your experimental pH and temperature. Adjust extraction protocols to be faster and use milder conditions if degradation is observed.

Data on Yield Improvement Strategies

Fungal Product Producing Strain Optimization Strategy Key Parameter(s) Modified Yield Improvement
Itaconic AcidUstilago maydisMetabolic & Morphology EngineeringOverexpression of regulator (ria1) and transporter (mttA) genes; deletion of byproduct genes.Achieved theoretical maximal yield.
2,3-ButanediolS. cerevisiae L7Fed-batch Fermentation & Medium OptimizationGlucose, peptone, and acetic acid concentrations; fed-batch feeding strategy.61.46% increase in production compared to batch fermentation.
Various MetabolitesPenicillium citrinum F53Fractional Factorial Design & ChemometricsMedia composition, temperature, growth time, agitation.Enabled the discovery and isolation of new alkaloids from optimized conditions.

Key Experimental Protocols

Protocol 1: Optimization of Fermentation Conditions via OSMAC/FFED

This protocol outlines a systematic approach to enhance this compound production by varying key cultivation parameters.

Objective: To identify fermentation conditions that significantly increase this compound yield.

Workflow Diagram:

OSMAC_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_scaleup Validation prep_spores 1. Prepare Standardized Spore Suspension design_exp 2. Design Fractional Factorial Experiment (FFED) prep_spores->design_exp perform_culture 3. Perform Small-Scale Cultures with Varied Conditions design_exp->perform_culture extract 4. Extract this compound from Each Culture perform_culture->extract quantify 5. Quantify Yield via HPLC/LC-MS extract->quantify analyze_data 6. Analyze Data to Find Optimal Conditions quantify->analyze_data scale_up 7. Validate & Scale-Up Optimized Condition analyze_data->scale_up

Caption: Experimental workflow for fermentation optimization.

Methodology:

  • Prepare Inoculum: Prepare a standardized spore suspension from a fresh, sporulating culture. Use a hemocytometer to determine the spore concentration.

  • Experimental Design:

    • Select key variables to test. Examples include:

      • Carbon Source: Glucose, Sucrose, Glycerol

      • Nitrogen Source: Peptone, Yeast Extract, Ammonium Sulfate

      • Temperature: 25°C, 28°C, 30°C

      • pH: 5.0, 6.5, 8.0

      • Agitation: Static vs. Shaken (e.g., 180 rpm)

    • Use a statistical software package to create a Fractional Factorial Experimental Design (FFED) to minimize the number of experiments while still capturing the effects of the variables.

  • Fermentation:

    • Perform small-scale fermentations (e.g., in 250 mL flasks with 50 mL of medium) for each condition defined by the FFED.

    • Inoculate each flask with the same concentration of spores.

    • Incubate for a predetermined time (e.g., 14 days).

  • Extraction & Analysis:

    • At the end of the fermentation, separate the mycelium from the broth.

    • Extract this compound from both the mycelium and the broth using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the this compound concentration using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Input the yield data into your statistical software.

    • Analyze the results to identify which factors (and interactions between factors) have a significant positive effect on this compound production.

  • Validation: Confirm the predicted optimal conditions by running a larger-scale validation experiment.

Protocol 2: Quantification of this compound using HPLC-UV

Objective: To accurately determine the concentration of this compound in a fermentation extract.

Methodology:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards (e.g., from 1 to 100 µg/mL) by serial dilution.

  • Sample Preparation:

    • Take a known volume of your fermentation extract.

    • If necessary, evaporate the solvent and reconstitute the residue in a known volume of the mobile phase to ensure compatibility and concentrate the sample.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 55:45 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set to the maximum absorbance wavelength of this compound.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a good correlation coefficient (R² > 0.99).

    • Inject the prepared samples.

    • Identify the this compound peak in your sample chromatogram by comparing its retention time to that of the pure standard.

    • Calculate the concentration of this compound in your sample by interpolating its peak area on the standard curve. Account for all dilution and concentration factors to report the final yield (e.g., in mg/L of culture).

This compound Biosynthesis Pathway Overview

This compound is a polyketide, synthesized by a multi-enzyme complex called a Polyketide Synthase (PKS). Understanding the pathway can reveal potential bottlenecks and targets for genetic engineering.

Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., ausA) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain Chain Assembly cyclization Cyclization & Oxidation Steps (Catalyzed by other pathway enzymes) polyketide_chain->cyclization precursor Intermediate Precursor (e.g., 3,5-dimethylorsellinic acid) cyclization->precursor Forms Core Scaffold tailoring Tailoring Enzymes (e.g., oxidases, reductases) precursor->tailoring This compound This compound tailoring->this compound Final Modifications

Caption: Simplified biosynthetic pathway for this compound production.

References

Optimizing culture conditions for enhanced Austdiol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of Austdiol from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a fungal secondary metabolite, a trans-vicinal diol with the chemical formula C₁₂H₁₂O₅.[1] It belongs to the meroterpenoid class of natural products, which are derived from both polyketide and terpenoid precursors. Fungal meroterpenoids are of significant interest to the scientific community due to their structural diversity and wide range of biological activities, making them potential candidates for drug development.

Q2: Which fungal species are known to produce this compound?

This compound has been isolated from various species of the genus Aspergillus. While specific high-producing strains are often proprietary or identified through screening programs, researchers can start with known secondary metabolite producers within the Aspergillus genus.

Q3: What is a general-purpose culture medium for initiating this compound production?

A good starting point for the cultivation of Aspergillus species for secondary metabolite production is Potato Dextrose Broth (PDB). A typical composition is:

  • Potato Infusion: 200 g/L

  • Dextrose: 20 g/L

  • Yeast Extract: 5 g/L (as a nitrogen source)[2]

The initial pH of the medium should be adjusted to approximately 5.0-6.5 before sterilization.[2][3]

Q4: What are the key culture parameters that influence this compound yield?

The production of fungal secondary metabolites like this compound is highly sensitive to various physicochemical parameters. The most critical factors to optimize include:

  • Carbon Source: The type and concentration of the carbon source can significantly impact yield. Glucose is a common choice.

  • Nitrogen Source: Organic nitrogen sources like yeast extract or peptone often support robust growth and secondary metabolism.

  • pH: The pH of the culture medium affects enzyme activity and nutrient uptake.

  • Temperature: Each fungal strain has an optimal temperature for growth and secondary metabolite production.

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of aerobic fungi and the biosynthesis of many secondary metabolites.

  • Incubation Time: The production of secondary metabolites is often growth-phase dependent, typically occurring during the stationary phase.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Yield Suboptimal culture medium.Systematically evaluate different carbon and nitrogen sources. See the "Experimental Protocols" section for a media optimization strategy.
Inappropriate pH of the medium.Test a range of initial pH values from 4.0 to 8.0 to determine the optimal pH for your strain.[3]
Incorrect incubation temperature.Screen a temperature range, for example, from 20°C to 32°C, to identify the optimal temperature for this compound production.
Insufficient aeration or agitation.For shake flask cultures, experiment with different shaker speeds (e.g., 120, 150, 180, 210 rpm). For bioreactors, optimize the dissolved oxygen level.
Non-optimal fermentation time.Perform a time-course study to identify the peak of this compound production, which often occurs in the late-logarithmic or stationary phase of fungal growth.
Inconsistent Production Between Batches Variability in inoculum preparation.Standardize the age and concentration of spores or mycelial fragments used for inoculation.
Inconsistent media preparation.Ensure accurate weighing of components and consistent pH adjustment before sterilization.
Genetic drift of the fungal strain.Maintain a cryopreserved stock of the high-producing strain and periodically start new cultures from this stock.
Difficulty in Extracting this compound Inefficient solvent extraction.Ethyl acetate is a commonly used solvent for extracting fungal secondary metabolites. Ensure thorough mixing and consider multiple extraction steps.
This compound degradation.Minimize exposure of the extract to high temperatures and direct light. Store extracts at low temperatures.
Challenges in this compound Quantification Co-eluting impurities in HPLC analysis.Optimize the HPLC method, including the mobile phase composition and gradient, to improve the resolution of the this compound peak.
Low sensitivity of the detector.Consider using a more sensitive detector, such as a mass spectrometer (LC-MS), for accurate quantification, especially at low concentrations.

Quantitative Data Summary

The following tables provide examples of how to structure data from optimization experiments. Note that the specific values will vary depending on the Aspergillus strain and experimental conditions.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.2 ± 0.855.3 ± 2.1
Sucrose14.8 ± 0.648.7 ± 1.9
Maltose16.1 ± 0.962.5 ± 2.8
Fructose13.5 ± 0.741.2 ± 1.5

Table 2: Effect of pH on this compound Production

Initial pHBiomass (g/L)This compound Yield (mg/L)
4.012.1 ± 0.535.8 ± 1.4
5.015.5 ± 0.768.9 ± 3.1
6.015.2 ± 0.665.4 ± 2.9
7.013.9 ± 0.851.7 ± 2.3
8.011.8 ± 0.429.6 ± 1.1

Table 3: Effect of Temperature on this compound Production

Temperature (°C)Biomass (g/L)This compound Yield (mg/L)
2010.5 ± 0.438.2 ± 1.7
2414.8 ± 0.669.5 ± 3.5
2815.3 ± 0.763.1 ± 2.8
3213.1 ± 0.545.9 ± 2.0

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Culture Conditions

This protocol describes a systematic approach to optimizing individual culture parameters for enhanced this compound production.

  • Baseline Culture: Start with a baseline medium and culture conditions (e.g., PDB, pH 6.0, 28°C, 180 rpm).

  • Inoculation: Inoculate the medium with a standardized amount of fungal spores or mycelium.

  • Vary a Single Factor:

    • Carbon Source: Prepare flasks with the baseline medium but replace glucose with other carbon sources (e.g., sucrose, maltose, fructose) at the same concentration.

    • pH: Prepare flasks with the baseline medium and adjust the initial pH to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

    • Temperature: Incubate flasks at different temperatures (e.g., 20°C, 24°C, 28°C, 32°C).

  • Fermentation: Incubate the flasks under the specified conditions for a predetermined time (e.g., 11 days).

  • Harvesting and Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Dry the mycelium to determine biomass.

    • Extract the culture broth and mycelium with an equal volume of ethyl acetate.

    • Evaporate the solvent to obtain the crude extract.

  • Quantification:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).

Protocol 2: this compound Quantification by HPLC
  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV or PDA detector.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating secondary metabolites.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Injection: Inject the standards and the dissolved crude extracts.

  • Detection: Monitor the absorbance at a wavelength where this compound has a maximum absorbance.

  • Quantification: Create a standard curve by plotting peak area against the concentration of the this compound standards. Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

Austdiol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Orsellinic_Acid Orsellinic Acid Derivative Cyclization->Orsellinic_Acid Prenyltransferase Prenyltransferase Orsellinic_Acid->Prenyltransferase FPP Farnesyl Pyrophosphate (FPP) FPP->Prenyltransferase Meroterpenoid_Precursor Meroterpenoid Precursor Prenyltransferase->Meroterpenoid_Precursor Oxidations Oxidative Modifications (P450s, etc.) Meroterpenoid_Precursor->Oxidations This compound This compound Oxidations->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental_Workflow Strain Fungal Strain (e.g., Aspergillus sp.) Inoculum Inoculum Preparation (Spore Suspension) Strain->Inoculum Fermentation Shake Flask Fermentation (Baseline Conditions) Inoculum->Fermentation OFAT One-Factor-at-a-Time (OFAT) Optimization (pH, Temp, Media) Fermentation->OFAT Harvest Harvesting (Biomass & Broth) OFAT->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Analysis HPLC Analysis (Quantification) Extraction->Analysis Data Data Analysis & Identification of Optimal Conditions Analysis->Data

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Troubleshooting Austdiol Instability During Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Austdiol.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound degradation during purification?

This compound instability can be attributed to several factors, including inappropriate pH, exposure to high temperatures, light sensitivity, and oxidative conditions.[1][2] It is crucial to understand the physicochemical properties of this compound to mitigate degradation.

Q2: I am observing a significant loss of this compound yield after purification. What could be the reason?

Low yield can result from degradation, as mentioned above, or suboptimal purification conditions. This may include issues with your chromatographic method, such as improper column packing, incorrect mobile phase composition, or irreversible adsorption of this compound to the stationary phase.

Q3: My purified this compound sample shows new, unexpected peaks in the chromatogram. What do these represent?

The appearance of new peaks often indicates the formation of degradation products or impurities. These can arise from the inherent instability of this compound under the purification conditions or interactions with solvents and materials used in the process.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: this compound Degradation and Loss of Yield

Question: I am experiencing a significant loss of my this compound compound during purification, and I suspect it is degrading. How can I prevent this?

Answer: Degradation is a common challenge. Here are several strategies to minimize the loss of this compound:

  • Work under an inert atmosphere: Whenever possible, perform all purification steps (e.g., chromatography, solvent evaporation) under an inert gas like argon or nitrogen to prevent oxidation.[3]

  • Control the temperature: Many organic compounds are heat-sensitive.[1] Consider performing purification steps at reduced temperatures. If using a rotary evaporator, use a low-temperature water bath.

  • Protect from light: If this compound is light-sensitive, protect all solutions and fractions from light by using amber-colored glassware or wrapping containers in aluminum foil.

  • Optimize pH: The stability of compounds can be highly pH-dependent. Buffer your solutions to a pH where this compound is most stable. A preliminary pH stability study is recommended.

Issue 2: Presence of Impurities in the Final Product

Question: My final purified this compound contains impurities that were not present in the crude material. What is the source of these impurities and how can I remove them?

Answer: The formation of new impurities during purification is often due to the compound's instability under the conditions used.

  • Identify the impurity: If possible, characterize the impurity to understand its formation mechanism. This can provide clues on how to prevent its formation.

  • Modify your purification strategy:

    • Change the stationary phase: If you are using silica gel, its acidic nature might be causing degradation. Consider using a different stationary phase like alumina (basic or neutral) or a bonded phase (e.g., C18).

    • Alter the mobile phase: The solvent system can influence stability. Experiment with different solvents or add modifiers (e.g., a small amount of a buffering agent) to the mobile phase.

    • Use a different technique: If column chromatography is problematic, consider alternative purification methods such as preparative HPLC, crystallization, or extraction.

Data Summary

The stability of a compound like this compound is influenced by several factors. The following table summarizes the potential effects of key parameters on its stability during purification.

ParameterPotential Effect on this compound StabilityRecommendations for Purification
pH Degradation can be catalyzed by acidic or basic conditions.Determine the optimal pH for stability and buffer the mobile phase accordingly.
Temperature Higher temperatures can accelerate degradation kinetics.Perform purification at room temperature or below if the compound is thermally labile.
Light Exposure to UV or visible light can induce photochemical degradation.Use amber glassware or protect the purification setup from light.
Oxygen The presence of oxygen can lead to oxidation of sensitive functional groups.Degas solvents and perform purification under an inert atmosphere (e.g., nitrogen, argon).
Solvent The choice of solvent can impact stability and impurity profiles.Screen different solvents for compatibility and stability of this compound.

Experimental Protocols

Protocol: Assessing this compound Stability under Various Conditions

This protocol outlines a method to evaluate the stability of this compound under different pH, temperature, and light conditions.

Materials:

  • Purified this compound

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a suitable column

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Light chamber or aluminum foil for light protection

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Set up Stability Studies:

    • pH Stability: Aliquot the this compound stock solution into separate vials containing buffers of different pH values.

    • Temperature Stability: Store aliquots of the this compound solution at different temperatures.

    • Photostability: Expose an aliquot of the this compound solution to a controlled light source, while keeping a control sample wrapped in aluminum foil.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by HPLC to determine the concentration of this compound remaining and to detect the formation of any degradation products.

  • Data Analysis: Plot the percentage of this compound remaining against time for each condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Start: Purification Issue Identified (e.g., Low Yield, Impurities) check_degradation Suspect Degradation? start->check_degradation check_conditions Review Purification Conditions check_degradation->check_conditions Yes change_method Modify Purification Method check_degradation->change_method No optimize_ph Optimize pH (Buffer Mobile Phase) check_conditions->optimize_ph optimize_temp Reduce Temperature check_conditions->optimize_temp protect_light Protect from Light check_conditions->protect_light use_inert Use Inert Atmosphere check_conditions->use_inert end End: Improved Purification optimize_ph->end optimize_temp->end protect_light->end use_inert->end change_stationary Change Stationary Phase (e.g., Alumina, C18) change_method->change_stationary Yes change_mobile Alter Mobile Phase change_method->change_mobile Yes alt_technique Consider Alternative Technique (e.g., Prep-HPLC, Crystallization) change_method->alt_technique Yes change_stationary->end change_mobile->end alt_technique->end

Caption: Troubleshooting workflow for this compound purification.

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival and Proliferation AKT->CellSurvival Promotes

Caption: Hypothetical signaling pathway modulated by this compound.

References

Austdiol Solubility and Biological Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austdiol. Due to its challenging solubility, this guide offers practical solutions to common issues encountered during in vitro and cell-based assays.

Troubleshooting Guide

This section addresses specific problems that may arise when working with this compound in biological assays.

Problem: this compound precipitates out of solution when added to aqueous assay media.

Cause: this compound is a lipophilic molecule with poor aqueous solubility. Direct addition of a concentrated stock solution in an organic solvent to an aqueous buffer or cell culture medium can cause it to immediately precipitate due to the solvent shift.

Solution:

  • Optimize the working concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the amount of organic solvent introduced.

  • Use a serial dilution method: Instead of adding the concentrated stock directly, perform a stepwise dilution into the aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Incorporate a co-solvent or surfactant: In some instances, the addition of a small, biocompatible amount of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween® 80 to the final assay medium can help to maintain the solubility of hydrophobic compounds. Always perform vehicle controls to ensure the co-solvent or surfactant does not affect the experimental outcome.

  • Pre-warm the media: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.

Problem: Inconsistent or non-reproducible results in cell-based assays.

Cause: This can be due to several factors, including inconsistent dosing from precipitated compound, degradation of the compound, or cellular stress from the solvent.

Solution:

  • Ensure complete solubilization of the stock solution: Before each use, visually inspect the stock solution for any precipitate. If present, gently warm the solution at 37°C and vortex until fully dissolved.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound in your assay medium for each experiment from a concentrated stock. Avoid storing diluted solutions in aqueous buffers for extended periods.

  • Control for solvent effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control. High concentrations of organic solvents can be toxic to cells and affect assay results. It is recommended to keep the final DMSO concentration below 0.5%.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a mycotoxin, a type of secondary metabolite, produced by the fungus Aspergillus ustus. It is classified as an azaphilone pigment.[1][2] Known biological activities include cytotoxicity, induction of cell cycle arrest at the G2/M phase, and genotoxicity through the induction of DNA breaks.[3]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] However, it has poor solubility in aqueous solutions.

Q3: What is the best way to prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be stored at -20°C for long-term use. When preparing for an experiment, thaw the stock solution and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium.

Q4: Can I store this compound in an aqueous solution?

It is not recommended to store this compound in aqueous solutions for more than a day due to its poor stability and tendency to precipitate.[3] It is best to prepare fresh dilutions from an organic stock solution for each experiment.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for creating high-concentration stock solutions.
Dimethylformamide (DMF)SolubleCan be used as an alternative to DMSO for stock solutions.
EthanolSolubleMay be used for stock solutions, but lower concentrations might be required compared to DMSO.
MethanolSolubleSimilar to ethanol, can be used for stock solutions.
Aqueous Buffers (e.g., PBS)Poorly SolubleProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming at 37°C may be required. Visually inspect to ensure no particulate matter remains.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dosing Cells with this compound in a 96-Well Plate

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution (with 1% DMSO). Then, add 10 µL of this intermediate solution to 90 µL of media in the well.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

  • Dosing: Remove the old media from the cells and add the media containing the final concentrations of this compound and the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues start Start: this compound Precipitation in Aqueous Media check_stock Is the stock solution fully dissolved? start->check_stock warm_vortex Warm to 37°C and vortex check_stock->warm_vortex No check_concentration Is the final concentration too high? check_stock->check_concentration Yes warm_vortex->check_stock serial_dilution Use serial dilution instead of direct addition add_cosolvent Consider adding a biocompatible co-solvent or surfactant serial_dilution->add_cosolvent check_concentration->serial_dilution No lower_concentration Lower the working concentration check_concentration->lower_concentration Yes lower_concentration->serial_dilution end_success Success: this compound remains in solution add_cosolvent->end_success end_fail Issue persists: Consult further formulation strategies add_cosolvent->end_fail

Troubleshooting workflow for this compound solubility.

Experimental_Workflow Experimental Workflow for Cell-Based Assays with this compound prep_stock Prepare concentrated stock solution in DMSO prepare_dilutions Prepare fresh serial dilutions of this compound in media prep_stock->prepare_dilutions seed_cells Seed cells and allow to adhere dose_cells Dose cells with this compound and vehicle control seed_cells->dose_cells prepare_dilutions->dose_cells vehicle_control Prepare vehicle control (media + same % DMSO) vehicle_control->dose_cells incubate Incubate for experimental duration dose_cells->incubate assay Perform downstream assay (e.g., viability, cell cycle) incubate->assay

Workflow for cell-based assays with this compound.

Proposed_Signaling_Pathway Proposed Signaling Pathway for this compound-Induced G2/M Arrest cluster_legend Legend This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c Inactivation Chk1_Chk2->Cdc25c Cdk1_CyclinB1 Cdk1/Cyclin B1 Complex Cdc25c->Cdk1_CyclinB1 G2_M_Arrest G2/M Phase Arrest Cdk1_CyclinB1->G2_M_Arrest promotes entry into mitosis Activation -> Activation Inhibition -| Inhibition

Proposed pathway for this compound-induced G2/M arrest.

References

Austdiol Technical Support Center: Troubleshooting Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Austdiol during storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a fungal metabolite, specifically a type of azaphilone pigment.[1] Its chemical structure is characterized by a highly oxygenated pyranoquinone bicyclic core, known as an isochromene.[2] It is a trans-vicinal diol with the chemical name (7R,8S)-7,8-dihydroxy-3,7-dimethyl-6-oxo-7,8-dihydro-6H-isochromene-5-carbaldehyde.

Q2: What are the primary factors that can cause this compound to degrade during storage?

Like many fungal secondary metabolites, this compound's stability is influenced by several environmental factors. The primary factors that can lead to its degradation include:

  • Temperature: Elevated temperatures are a significant factor in the degradation of fungal secondary metabolites.

  • Light: Exposure to light, particularly UV light, can initiate photochemical reactions leading to degradation.

  • pH: The stability of some azaphilones can be pH-dependent. Some have been shown to be stable in acidic conditions.

  • Oxidation: As a polyketide with multiple reactive functional groups, this compound may be susceptible to oxidative degradation.

Q3: What are the initial signs that my this compound sample may be degrading?

Visual inspection can often provide the first clues of degradation. These signs may include:

  • A change in color of the sample.

  • A noticeable decrease in the potency or biological activity of the compound in your experiments.

  • The appearance of additional peaks in your analytical chromatograms (e.g., HPLC) that were not present in the initial analysis of the pure compound.

Troubleshooting Guide

This guide will help you troubleshoot potential degradation issues with your this compound samples.

Problem 1: I've observed a significant loss of activity in my this compound sample that has been stored at room temperature.

Potential Cause Troubleshooting Steps
Temperature-induced degradation 1. Immediately transfer your stock of this compound to a low-temperature storage environment. 2. For short-term storage, 4°C is recommended. 3. For long-term storage, -20°C or -80°C is preferable. 4. Re-test the activity of the sample that was stored at a lower temperature against a fresh standard if available.

Problem 2: My this compound solution appears to have changed color after being left on the lab bench.

Potential Cause Troubleshooting Steps
Photodegradation 1. Protect your this compound samples from light by using amber vials or by wrapping the vials in aluminum foil. 2. Store samples in a dark place, such as a drawer or a storage box, when not in use. 3. Prepare solutions fresh and minimize their exposure to ambient light during experimental procedures.
Oxidative degradation 1. If possible, degas your solvents before preparing this compound solutions. 2. Consider storing the dried compound or solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Problem 3: I am seeing unexpected peaks in my HPLC analysis of an older this compound sample.

Potential Cause Troubleshooting Steps
Formation of degradation products 1. This indicates that the compound has degraded. It is advisable to use a fresh, pure sample of this compound for your experiments to ensure data integrity. 2. If you need to understand the degradation profile, you can perform forced degradation studies to identify the potential degradation products.

Quantitative Data on Storage Stability

A study on the stability of 27 different fungal secondary metabolites, including compounds with structural similarities to this compound, provides valuable insights into the effect of storage temperature over time. The data clearly demonstrates that storage at room temperature leads to a significant decline in the concentration of these compounds compared to storage at 4°C or -80°C.

Storage TemperatureApproximate Decline in Concentration (at ~11 months)
Room TemperatureUp to 83%
4°CUp to 55%
-80°CUp to 55%

This table summarizes findings from a study on various fungal secondary metabolites and indicates general trends. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Recommended Storage of this compound

To ensure the long-term stability of this compound, follow these storage recommendations:

  • Solid Form:

    • Store this compound as a solid (lyophilized powder) if possible.

    • Place the solid in a tightly sealed amber glass vial.

    • For optimal stability, flush the vial with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen.

    • Store the vial at -20°C or -80°C for long-term storage.

    • For short-term storage (up to a few weeks), 4°C in the dark is acceptable.

  • In Solution:

    • If you must store this compound in solution, prepare the solution in a high-purity, degassed solvent.

    • Use amber vials to protect from light.

    • Store aliquots at -80°C to minimize freeze-thaw cycles.

    • Before use, allow the vial to warm to room temperature before opening to prevent condensation from introducing water into the solution.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purity Assessment

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point for the separation of fungal polyketides.

    • Example Gradient:

      • 0-20 min: 30% B to 100% B

      • 20-25 min: Hold at 100% B

      • 25.1-30 min: Return to 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Azaphilones typically have strong UV absorbance. Monitor at a wavelength such as 280 nm or perform a DAD scan to determine the optimal wavelength for this compound.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Degraded_Samples Degraded Samples Acid->Degraded_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Degraded_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Degraded_Samples Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Degraded_Samples Photo Photolytic Degradation (e.g., UV/Vis light exposure) Photo->Degraded_Samples HPLC HPLC Analysis LCMS LC-MS Analysis HPLC->LCMS Identify degradant masses Structure Structure Elucidation (e.g., NMR) LCMS->Structure Characterize structures Pathway Degradation Pathway Identification Structure->Pathway This compound This compound Stock Solution and Solid Sample This compound->Acid Expose to stress This compound->Base Expose to stress This compound->Oxidation Expose to stress This compound->Thermal Expose to stress This compound->Photo Expose to stress Degraded_Samples->HPLC Separate degradants

Caption: Workflow for a forced degradation study of this compound.

Visualizing Logical Relationships

This compound Storage Decision Tree

This decision tree provides a logical workflow for determining the appropriate storage conditions for this compound.

Caption: Decision tree for selecting this compound storage conditions.

References

Technical Support Center: Optimizing Austdiol Extraction from Fungal Mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the efficiency of Austdiol extraction from fungal mycelium.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cultivation, extraction, and analysis of this compound.

Q1: What is this compound and what is its significance? this compound is a fungal secondary metabolite, specifically a trans-vicinal diol derived from an isochromene core.[1] Fungi are well-known producers of a wide array of secondary metabolites that possess diverse and potent biological activities, making them of significant interest for academic research and industrial applications.[2]

Q2: What are the fundamental principles for extracting secondary metabolites like this compound from mycelium? The extraction of secondary metabolites from fungal mycelium involves disrupting the fungal cells to release the compounds and then using a solvent to dissolve and separate them from the biomass. The choice of solvent is critical and depends on the polarity of the target molecule. Common techniques include liquid-liquid extraction and ultrasonic-assisted extraction.[3] A general procedure involves harvesting the mycelium, drying it, and then extracting it with an appropriate organic solvent like ethyl acetate or methanol, followed by filtration and solvent evaporation to obtain a crude extract.[4][5]

Q3: Which cultivation parameters are critical for maximizing this compound production? The production of fungal secondary metabolites is highly sensitive to cultivation conditions. Key parameters that must be optimized include:

  • Media Composition: The concentration of nutrients (e.g., glucose) and salts can significantly affect yield. Often, secondary metabolite production is triggered during the stationary phase of growth, which can be induced by limiting a key nutrient like sugar.

  • pH: The pH of the culture medium can regulate the expression of genes involved in biosynthetic pathways. For instance, some fungi favor alkaline environments for producing specific metabolites.

  • Temperature and Agitation: These factors influence fungal growth, morphology, and enzyme activity. High shear forces from excessive agitation can sometimes decrease the production of the desired metabolite while still increasing biomass.

  • Culture Type (Solid vs. Liquid): Some fungi produce specific secondary metabolites only in solid-state fermentation, which more closely resembles their natural environment.

Q4: What are the most effective solvents for extracting this compound? The most common solvents for extracting fungal secondary metabolites are ethyl acetate, chloroform, dichloromethane, and methanol. The optimal choice depends on the polarity of this compound. A common practice is to start with a nonpolar solvent and progressively move to more polar solvents to fractionate the extract. For intracellular metabolites, an effective method is to overlay the fungal culture with a solvent like ethyl acetate mixed with a small amount of methanol and incubate with gentle shaking.

Q5: Which analytical methods are suitable for quantifying this compound? High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of secondary metabolites. It allows for the separation, identification, and quantification of the active ingredients in a complex mixture. For more detailed structural analysis and identification, especially for novel compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.

Section 2: Experimental Protocols

The following are generalized protocols that serve as a starting point for developing a specific procedure for this compound extraction. Optimization will be required at each step.

Protocol 2.1: Mycelium Cultivation for Enhanced Secondary Metabolite Production

This protocol is based on the principle of optimizing culture conditions to stimulate the production of secondary metabolites.

  • Strain Reactivation: Reactivate the fungal strain from a preserved stock onto a suitable solid medium (e.g., Potato Dextrose Agar - PDA).

  • Inoculum Preparation: Prepare a spore suspension or use mycelial plugs from the solid culture. For a liquid culture, inoculate a seed flask containing a suitable broth medium (e.g., Potato Dextrose Broth - PDB).

  • Fermentation:

    • Transfer the inoculum to larger fermentation flasks or a bioreactor containing the production medium.

    • Control and monitor key parameters throughout the fermentation process: pH, temperature, agitation speed, and aeration. It is recommended to test different conditions (e.g., still vs. shaking cultures) as this can significantly impact metabolite profiles.

  • Harvesting:

    • Once the culture reaches the stationary phase (when secondary metabolite production is often highest), harvest the mycelium.

    • Separate the mycelium from the culture broth via filtration using a Buchner funnel.

    • Wash the mycelial mat with distilled water to remove residual media.

  • Drying: Blot the mycelium on filter paper to remove excess moisture and then dry it. Drying can be done at 50-60°C for 12-24 hours to get a mycelial powder. Alternatively, freeze-drying (lyophilization) can be used to preserve the integrity of heat-sensitive compounds.

Protocol 2.2: Solvent-Based Extraction of this compound

This protocol outlines a standard procedure for extracting the target compound from the dried mycelium.

  • Preparation: Weigh the dried and powdered mycelium.

  • Extraction:

    • Submerge the mycelial powder in a suitable organic solvent (e.g., ethyl acetate) at a ratio of approximately 1:5 (w/v).

    • Stir the mixture overnight at room temperature to allow for efficient extraction. For smaller scale extractions, vigorous shaking for a shorter period may be sufficient.

    • Alternatively, use ultrasonication to enhance extraction efficiency by improving solvent penetration into the mycelial cells.

  • Filtration: Separate the solvent extract from the mycelial debris by vacuum filtration.

  • Re-extraction: To maximize yield, repeat the extraction process on the mycelial debris with fresh solvent. Combine the resulting solvent fractions.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Crude Extract: The resulting residue is the crude extract containing this compound, which can then be weighed and prepared for purification and analysis.

Protocol 2.3: Quantification of this compound by HPLC

This protocol provides a framework for developing an HPLC method to quantify this compound in the crude extract.

  • Sample Preparation:

    • Dissolve a known weight of the crude extract in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations to generate a calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is common for separating metabolites of varying polarities.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detector set at a wavelength where this compound shows maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it against the calibration curve generated from the standards.

Section 3: Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield 1. Suboptimal cultivation conditions (pH, temperature, media). 2. Harvesting at the wrong growth phase. 3. Inefficient cell lysis or extraction. 4. Incorrect solvent choice for this compound's polarity. 5. Degradation of the compound during extraction (e.g., high temperature).1. Systematically optimize culture parameters using an experimental design approach like OSMAC (One Strain, Many Compounds). 2. Perform a time-course study to identify the peak production phase. 3. Grind the mycelium into a fine powder; consider using ultrasonication. 4. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). 5. Use lower temperatures during solvent evaporation.
High Level of Impurities in Extract 1. Non-selective extraction solvent. 2. Extraction of primary metabolites and other cellular components. 3. Contamination of the fungal culture.1. Use a multi-step extraction with solvents of different polarities (liquid-liquid partitioning). 2. Perform a clean-up step using Solid Phase Extraction (SPE) before analysis. 3. Ensure aseptic techniques during cultivation; check cultures microscopically for contamination.
Inconsistent Results Between Batches 1. Variability in inoculum preparation. 2. Slight variations in cultivation parameters. 3. Inconsistent timing of harvest. 4. Incomplete solvent evaporation or presence of water.1. Standardize the inoculum size and age. 2. Tightly control all fermentation parameters (pH, temp, agitation). 3. Harvest based on a consistent metric (e.g., culture age, glucose consumption). 4. Ensure the crude extract is completely dry before weighing and analysis. Use anhydrous sodium sulfate to remove residual water from the solvent if needed.
Difficulty in Scaling Up the Process 1. Shear stress in large fermenters affecting mycelial morphology and production. 2. Gradients of nutrients, oxygen, or pH in large bioreactors. 3. Extraction process not linearly scalable.1. Optimize agitation and aeration rates for the larger vessel to maintain desired mycelial morphology (e.g., pellets vs. filamentous). 2. Ensure proper mixing in the bioreactor to maintain homogeneity. 3. Conduct pilot-scale experiments to re-optimize extraction parameters.

Section 4: Data and Visualizations

Data Tables

Table 1: Comparison of Common Solvents for Fungal Metabolite Extraction

SolventPolarity IndexBoiling Point (°C)Common Applications & Notes
Hexane 0.169Used for extracting nonpolar compounds like lipids and fats. Often used as a first step to de-fat the mycelium.
Dichloromethane 3.140Effective for a broad range of moderately polar to nonpolar metabolites. Volatile and requires careful handling.
Chloroform 4.161A strong, versatile solvent for many secondary metabolites. Use is often minimized due to health and safety concerns.
Ethyl Acetate 4.477A widely used solvent of medium polarity, effective for extracting many fungal metabolites like polyketides and terpenoids.
Methanol 5.165A polar solvent used for extracting more polar compounds. Can also extract sugars and other primary metabolites.
Water 10.2100Used for extracting highly polar compounds like polysaccharides.

Table 2: Influence of Cultivation Parameters on Secondary Metabolite Yield

ParameterGeneral Effect on Secondary Metabolite ProductionOptimization Strategy
Carbon Source High concentrations can support rapid growth (biomass) but may repress secondary metabolite production (catabolite repression).Test different concentrations. A lower concentration may trigger production in the stationary phase.
Nitrogen Source The type and concentration of nitrogen can significantly alter the metabolic pathways being activated.Experiment with different nitrogen sources (e.g., yeast extract, peptone, ammonium salts) and C:N ratios.
pH Affects enzyme activity and nutrient uptake. The optimal pH for growth may differ from the optimal pH for production.Monitor and control pH during fermentation. Test a range of initial pH values (e.g., 5.0 to 8.0).
Agitation (rpm) Influences oxygen transfer and shear stress, which affects mycelial morphology (pellets vs. dispersed).Optimize agitation speed. Lower speeds may be favorable for metabolite production even if biomass is slightly reduced.
Temperature Directly impacts fungal growth rate and enzyme kinetics.Determine the optimal temperature for growth and then test slightly different temperatures for the production phase.

Diagrams

G General Workflow for this compound Extraction cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_analysis Purification & Analysis cultivation Mycelium Cultivation (Liquid or Solid-State) harvesting Harvest Mycelium cultivation->harvesting drying Dry Mycelium (Air or Freeze-Dry) harvesting->drying extraction Solvent Extraction (e.g., Ethyl Acetate) drying->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis & Quantification (HPLC, LC-MS) purification->analysis pure_this compound Pure this compound analysis->pure_this compound G Factors Influencing Secondary Metabolite Production cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors center_node Secondary Metabolite (this compound) Production temp Temperature temp->center_node agitation Agitation / Shear agitation->center_node illumination Illumination illumination->center_node ph Medium pH ph->center_node carbon Carbon Source carbon->center_node nitrogen Nitrogen Source nitrogen->center_node trace Trace Elements trace->center_node growth_phase Growth Phase (e.g., Stationary) growth_phase->center_node elicitors Elicitors / Co-culture elicitors->center_node Stress Signals G Troubleshooting Logic for Low this compound Yield start Problem: Low this compound Yield check_cultivation Review Cultivation Parameters? start->check_cultivation check_extraction Review Extraction Protocol? start->check_extraction check_analysis Review Analytical Method? start->check_analysis cult_params Optimize: - Media Composition - pH & Temperature - Harvest Time check_cultivation->cult_params Yes ext_params Optimize: - Mycelium Grinding - Solvent Choice - Extraction Time/Method check_extraction->ext_params Yes ana_params Verify: - Standard Curve Accuracy - Sample Prep & Dilution - HPLC Peak Integration check_analysis->ana_params Yes end_node Re-evaluate Yield cult_params->end_node ext_params->end_node ana_params->end_node

References

Dealing with co-eluting impurities in Austdiol chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Austdiol Chromatography Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to co-eluting impurities during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting impurities in the context of this compound chromatography?

A1: Co-eluting impurities are compounds that exit the chromatography column at the same time as this compound, resulting in overlapping or unresolved peaks in the chromatogram.[1] This can lead to inaccurate quantification and identification of this compound and its impurities. These impurities are often structurally similar to this compound, such as isomers, epimers, or degradation products, which makes their separation challenging.

Q2: Why is it critical to separate co-eluting impurities from this compound?

A2: The presence of impurities, even in small amounts, can significantly impact the quality, safety, and efficacy of pharmaceutical products.[2] Regulatory agencies require the identification and characterization of impurities in drug substances.[3] Failure to separate and quantify these impurities can lead to inaccurate reporting of the purity of this compound and could potentially mask the presence of a toxic impurity.

Q3: What are the initial signs of co-eluting peaks in my chromatogram?

A3: Telltale signs of co-elution include asymmetrical peak shapes (fronting or tailing), broader than expected peaks, and shoulders on the main this compound peak.[1] Advanced detection techniques, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), can also help identify co-elution by revealing inconsistencies in the spectra across a single peak.[1]

Q4: What are forced degradation studies and how do they relate to co-eluting impurities?

A4: Forced degradation studies, or stress testing, are used to intentionally degrade a drug substance under harsh conditions such as acid, base, heat, light, and oxidation. These studies help to identify potential degradation products that may arise during the manufacturing process or upon storage. The information from these studies is crucial for developing a stability-indicating analytical method that can separate the drug from its potential degradation products, many of which may be co-eluting impurities.

Troubleshooting Guide

Issue: Poor resolution between this compound and a known impurity.

Question: I have identified a co-eluting impurity with this compound. How can I improve the separation?

Answer: A systematic approach to method optimization is the key to resolving co-eluting peaks. You can manipulate several parameters of your High-Performance Liquid Chromatography (HPLC) method. The most impactful changes often involve altering the mobile phase composition or the stationary phase chemistry to improve the selectivity of the separation.

Here is a step-by-step guide to troubleshooting poor resolution:

Step 1: Optimize the Mobile Phase Composition.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.

  • Adjust the Mobile Phase pH: For ionizable compounds like this compound and its impurities, modifying the pH of the mobile phase can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes.

  • Modify the Gradient Profile: If you are using a gradient method, try making the gradient shallower. A slower increase in the organic solvent concentration can improve the separation of closely eluting compounds.

Step 2: Evaluate the Stationary Phase (Column).

  • Change the Column Chemistry: If mobile phase optimization is not sufficient, changing the column's stationary phase is often the most effective way to resolve co-eluting peaks. Consider columns with different selectivities. For instance, if you are using a C18 column, you could try a phenyl-hexyl or a cyano column.

  • Decrease the Particle Size: Columns with smaller particle sizes offer higher efficiency (more theoretical plates), which leads to sharper peaks and better resolution.

  • Increase the Column Length: A longer column also increases the number of theoretical plates and can improve resolution, but this will lead to longer run times and higher backpressure.

Step 3: Adjust Operating Parameters.

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.

  • Optimize the Column Temperature: Temperature can affect both selectivity and efficiency. Lowering the temperature can increase retention and may improve resolution for some compounds. Conversely, increasing the temperature can sometimes improve efficiency and resolve overlapping peaks. Experiment with different temperatures within the stable range of your column and analytes.

The following diagram outlines a logical workflow for troubleshooting co-elution in HPLC:

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=2, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Co-eluting Peaks\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MobilePhase [label="Step 1: Optimize\nMobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeModifier [label="Change Organic\nModifier (ACN/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustpH [label="Adjust Mobile\nPhase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; ModifyGradient [label="Modify Gradient\nProfile", fillcolor="#F1F3F4", fontcolor="#202124"]; StationaryPhase [label="Step 2: Evaluate\nStationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeChemistry [label="Change Column\nChemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; ParticleSize [label="Decrease Particle\nSize", fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnLength [label="Increase Column\nLength", fillcolor="#F1F3F4", fontcolor="#202124"]; OperatingParams [label="Step 3: Adjust\nOperating Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlowRate [label="Lower Flow\nRate", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [label="Optimize Column\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolved [label="Peaks\nResolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid, penwidth=2, color="#34A853"];

// Edges Start -> MobilePhase; MobilePhase -> ChangeModifier [label="Try First"]; ChangeModifier -> AdjustpH [label="If no improvement"]; AdjustpH -> ModifyGradient [label="If no improvement"]; ModifyGradient -> StationaryPhase [label="If still co-eluting"]; StationaryPhase -> ChangeChemistry [label="Most Effective"]; ChangeChemistry -> ParticleSize [label="Consider"]; ParticleSize -> ColumnLength [label="Consider"]; ColumnLength -> OperatingParams [label="Fine-tuning"]; OperatingParams -> FlowRate; FlowRate -> Temperature; Temperature -> Resolved [label="Success"];

// Invisible edges for alignment edge [style=invis]; ChangeModifier -> ParticleSize; AdjustpH -> ColumnLength; }

Caption: Troubleshooting workflow for HPLC co-elution.

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameter adjustments on peak resolution, retention time, and backpressure.

Parameter ChangeEffect on ResolutionEffect on Retention TimeEffect on Backpressure
Mobile Phase
↓ % Organic
Change Organic Solvent↑ or ↓↑ or ↓↑ or ↓
Adjust pH↑ or ↓↑ or ↓No significant change
Stationary Phase
↓ Particle SizeNo significant change↑↑
↑ Column Length
Change Column Chemistry↑↑↑ or ↓No significant change
Operating Conditions
↓ Flow Rate
↑ Temperature↑ or ↓
↓ Temperature↑ or ↓

Key: ↑ = Increase, ↓ = Decrease, ↑↑ = Significant Increase

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound and can be modified to resolve co-eluting impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Protocol 2: Troubleshooting Experiment - Modifying the Organic Modifier

If co-elution is observed with the generic method, perform the following experiment:

  • Prepare a new Mobile Phase B using Methanol instead of Acetonitrile (0.1% Formic Acid in Methanol).

  • Replace the Acetonitrile mobile phase on the HPLC system with the new Methanol mobile phase.

  • Thoroughly flush the system and equilibrate the column with the new mobile phase conditions.

  • Inject the same this compound sample and analyze the chromatogram, comparing it to the results obtained with Acetonitrile.

The logical relationship for selecting a troubleshooting path is illustrated below.

// Nodes CoElution [label="Co-elution\nDetected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IsResolutionCritical [label="Is Baseline Resolution\nCritical for Quantification?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; MethodDevelopment [label="Initiate Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeMobilePhase [label="Optimize Mobile Phase\n(Solvent, pH, Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeStationaryPhase [label="Change Stationary Phase\n(Column Chemistry, Particle Size)", fillcolor="#FBBC05", fontcolor="#202124"]; AdjustOperatingParams [label="Adjust Operating Parameters\n(Flow Rate, Temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; ResolutionAchieved [label="Resolution\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseAlternativeQuant [label="Use Alternative Quantification\n(e.g., MS)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CoElution -> IsResolutionCritical; IsResolutionCritical -> MethodDevelopment [label="Yes"]; IsResolutionCritical -> UseAlternativeQuant [label="No"]; MethodDevelopment -> OptimizeMobilePhase; OptimizeMobilePhase -> ChangeStationaryPhase [label="If insufficient"]; ChangeStationaryPhase -> AdjustOperatingParams [label="For fine-tuning"]; AdjustOperatingParams -> ResolutionAchieved; }

Caption: Decision-making for resolving co-elution.

References

Minimizing batch-to-batch variability in Austdiol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during Austdiol production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound production through fungal fermentation.

Question 1: What are the primary sources of batch-to-batch variability in this compound production?

Batch-to-batch variability in the production of fungal secondary metabolites like this compound can stem from several factors:

  • Biological Variability: Inherent genetic and physiological differences in the fungal strain, as well as the age and quality of the inoculum, can lead to inconsistent production.

  • Raw Material Inconsistency: Variations in the composition of culture media components, particularly complex carbon and nitrogen sources, can significantly impact fungal metabolism and this compound yield.[1][2]

  • Process Parameter Deviations: Minor fluctuations in critical fermentation parameters such as temperature, pH, aeration, and agitation can alter the metabolic pathways and lead to variable product formation.[3][4]

  • Operator and Equipment Differences: Variations in operator procedures and equipment calibration can introduce inconsistencies between batches.

Question 2: My this compound yield is consistently low. What are the likely causes and how can I improve it?

Low this compound yield is a common challenge. The following table outlines potential causes and recommended actions.

Potential CauseRecommended Troubleshooting Actions
Suboptimal Fungal Strain - Screen different isolates of the producing fungal species for higher this compound production. - Consider strain improvement techniques such as mutagenesis and selection.
Inadequate Culture Medium - Optimize the carbon and nitrogen sources. For Aspergillus species, dextrose and sodium nitrate have been shown to be effective for secondary metabolite production.[2] - Experiment with different media formulations. The "One Strain Many Compounds" (OSMAC) approach, which involves varying media components, can be employed to find conditions that favor this compound production. - Ensure all media components are of high quality and consistent between batches.
Non-ideal Fermentation Conditions - Systematically optimize key fermentation parameters (temperature, pH, aeration, agitation) using a Design of Experiments (DoE) approach. - For azaphilone production by Aspergillus niger, optimal conditions have been reported around 30°C and a pH of 7.
Silent or Downregulated Biosynthetic Gene Cluster - Utilize epigenetic modifiers in the culture medium to potentially activate the this compound biosynthetic gene cluster. - Co-cultivation with other microorganisms can sometimes induce the production of secondary metabolites.

Question 3: I am observing significant variation in the purity of my extracted this compound. What could be the reason?

Variations in purity often point to inconsistencies in the fermentation and extraction processes.

Potential CauseRecommended Troubleshooting Actions
Inconsistent Fermentation End-point - Standardize the fermentation time based on growth phase and secondary metabolite production kinetics. This compound, as a secondary metabolite, is typically produced during the stationary phase. - Monitor key parameters like glucose consumption or biomass to determine the optimal harvest time.
Variable Extraction Efficiency - Standardize the extraction protocol, including the solvent system (e.g., ethyl acetate), extraction time, and temperature. - Ensure complete removal of mycelia before solvent extraction to minimize contamination with other cellular components.
Presence of Degradation Products - this compound may be sensitive to pH or temperature extremes. Ensure mild conditions during extraction and purification. - Analyze for potential degradation products using techniques like LC-MS.

Experimental Protocols

Protocol 1: Fermentation of Aspergillus sp. for this compound Production

This protocol is a general guideline and should be optimized for your specific fungal strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a well-sporulated fungal culture from a solid agar plate to a flask containing a suitable liquid seed medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days, or until sufficient biomass is obtained.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a Czapek-Dox broth supplemented with specific carbon (e.g., glucose, maltose) and nitrogen sources (e.g., sodium nitrate, peptone).

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at a controlled temperature (e.g., 28-30°C) and agitation (e.g., 150-200 rpm) for 7-14 days.

    • Monitor the fermentation by taking aseptic samples periodically to measure pH, biomass, and this compound concentration.

  • Harvesting:

    • After the desired fermentation time, harvest the culture broth.

    • Separate the mycelia from the culture broth by filtration or centrifugation. The this compound is typically found in the culture filtrate and/or within the mycelia, so both should be processed.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Extract the culture filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

    • For mycelial extraction, disrupt the cells (e.g., by grinding with liquid nitrogen or sonication) and extract with a suitable solvent.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol). A starting gradient could be 10% acetonitrile, increasing to 90% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of a purified this compound standard.

    • Quantification: Prepare a standard curve using a purified this compound standard of known concentration.

Visualizing Key Processes

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a polyketide pathway. A linear polyketide chain, assembled by a non-reducing polyketide synthase (nrPKS), undergoes a series of enzymatic reactions including cyclization and oxidation to form the final this compound molecule.

Austdiol_Biosynthesis cluster_0 Polyketide Assembly cluster_1 Modification and Cyclization Acetyl-CoA Acetyl-CoA nrPKS nrPKS Acetyl-CoA->nrPKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->nrPKS Linear Polyketide Chain Linear Polyketide Chain nrPKS->Linear Polyketide Chain Chain Elongation Cyclase Cyclase Linear Polyketide Chain->Cyclase C2-C7 Cyclization Oxidoreductase Oxidoreductase Cyclase->Oxidoreductase Oxidation This compound This compound Oxidoreductase->this compound

Caption: Proposed biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield

This diagram outlines a logical approach to diagnosing and resolving issues of low this compound production.

Troubleshooting_Workflow Start Low this compound Yield Check_Strain Verify Fungal Strain Integrity (Purity, Viability) Start->Check_Strain Check_Media Analyze Culture Medium Components (Quality, Composition) Start->Check_Media Check_Parameters Review Fermentation Parameters (Temp, pH, Aeration) Start->Check_Parameters Strain_Improvement Consider Strain Improvement Check_Strain->Strain_Improvement Issue Identified Optimize_Media Optimize Media Composition (C/N Ratio, Trace Elements) Check_Media->Optimize_Media Inconsistency Found Optimize_Parameters Optimize Fermentation Conditions (DoE Approach) Check_Parameters->Optimize_Parameters Deviation Detected Resolved Yield Improved Optimize_Media->Resolved Optimize_Parameters->Resolved Strain_Improvement->Resolved

Caption: A logical workflow for troubleshooting low this compound yield.

References

Strategies to reduce cytotoxicity of Austdiol in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Austdiol, a fungal metabolite belonging to the azaphilone class. The focus is on strategies to reduce its cytotoxicity in non-target cells during in vitro experiments.

Disclaimer: Specific experimental data on reducing the cytotoxicity of this compound in non-target cells is limited in publicly available literature. The strategies and protocols provided below are based on general principles for mitigating the toxicity of cytotoxic compounds, particularly other fungal metabolites and azaphilones. Researchers should adapt and validate these approaches for their specific experimental systems.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, focusing on mitigating off-target cytotoxicity.

Problem Potential Cause Suggested Solution
High cytotoxicity in control (non-target) cell lines at low concentrations. 1. High intrinsic sensitivity of the cell line. 2. Off-target effects of this compound. 3. Suboptimal compound purity.1. Perform a dose-response curve to determine the precise IC50 value. 2. Consider using a more robust non-target cell line for comparison. 3. Explore co-treatment with a cytoprotective agent (e.g., an antioxidant like N-acetylcysteine) to assess the role of oxidative stress. 4. Verify the purity of the this compound stock.
Inconsistent cytotoxicity results between experiments. 1. Variability in this compound stock solution preparation and storage. 2. Inconsistent cell seeding density. 3. Fluctuations in incubation time.1. Prepare fresh stock solutions of this compound regularly and store them under recommended conditions (e.g., -20°C, protected from light). Aliquot to avoid multiple freeze-thaw cycles. 2. Standardize cell seeding protocols to ensure consistent cell numbers across experiments. 3. Adhere strictly to a predefined incubation time for this compound exposure.
Difficulty in achieving a therapeutic window (cytotoxicity in target cells without affecting non-target cells). 1. Similar sensitivity of target and non-target cells to this compound's mechanism of action. 2. High basal expression of pro-apoptotic proteins in non-target cells.1. Investigate combination therapies to potentially lower the effective concentration of this compound needed for target cells. 2. Explore the use of targeted drug delivery systems (e.g., liposomes, nanoparticles) to increase the concentration of this compound specifically in target cells. 3. Analyze the expression of key signaling proteins in both cell types to identify potential pathways for selective protection of non-target cells.
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines

The following table presents hypothetical IC50 values to illustrate the concept of a therapeutic window. Actual values must be determined experimentally.

Cell LineTypeHypothetical this compound IC50 (µM)
A549Human Lung Carcinoma5.2
MCF-7Human Breast Adenocarcinoma8.7
HepG2Human Hepatocellular Carcinoma12.5
HEK293Human Embryonic Kidney (Non-target)25.8
MRC-5Human Fetal Lung Fibroblast (Non-target)42.1

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to reduce the off-target cytotoxicity of a novel compound like this compound?

A1: Several strategies can be employed to mitigate cytotoxicity in non-target cells:

  • Formulation and Delivery: Encapsulating this compound in drug delivery systems like liposomes or nanoparticles can help in targeted delivery to cancer cells, thereby reducing exposure to healthy cells.

  • Combination Therapy: Co-administering this compound with other agents can enhance its efficacy against target cells at lower, less toxic concentrations. Synergistic partners could include other chemotherapeutics or compounds that modulate specific signaling pathways. For instance, combining with antioxidants may reduce oxidative stress-related damage in non-target cells.

  • Dose and Exposure Time Optimization: Carefully titrating the concentration and duration of this compound exposure can help identify a therapeutic window where cancer cells are effectively killed with minimal impact on non-target cells.

Q2: Are there any known signaling pathways affected by this compound that could be targeted to protect non-target cells?

A2: While specific signaling pathways for this compound-induced cytotoxicity are not well-documented, related azaphilone compounds have been shown to modulate pathways such as MAPKs and the Bax/Bcl-2 apoptosis ratio. It is plausible that this compound induces cytotoxicity through the activation of stress-activated protein kinases (e.g., JNK, p38) or by altering the balance of pro- and anti-apoptotic proteins. Protecting non-target cells could potentially be achieved by pre-treating them with inhibitors of these specific pathways.

Q3: How can I experimentally determine if a cytoprotective agent is effective in reducing this compound's toxicity in my non-target cell line?

A3: You can perform a co-treatment experiment. First, determine the IC50 of this compound alone in your non-target cell line. Then, pre-incubate the cells with the potential cytoprotective agent for a specific duration (e.g., 1-2 hours) before adding various concentrations of this compound. After the standard incubation period with this compound, perform a cell viability assay (e.g., MTT, PrestoBlue). An effective cytoprotective agent will result in a rightward shift of the dose-response curve, indicating a higher IC50 for this compound in the presence of the agent.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol helps to differentiate between apoptotic and necrotic cell death induced by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting:

    • Collect the supernatant (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the supernatant and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathways

Cytotoxicity_Signaling_Pathway cluster_extracellular Extracellular This compound This compound ROS ROS This compound->ROS Mito Mito This compound->Mito MAPK MAPK This compound->MAPK PI3K_Akt PI3K_Akt This compound->PI3K_Akt ROS->Mito Bax Bax Mito->Bax Bcl2 Bcl2 Mito->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Casp9 Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 Casp3 Casp9->Casp3 Casp3->Apoptosis

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Initial Screening cluster_mitigation Phase 2: Mitigation Strategy cluster_mechanism Phase 3: Mechanism of Protection A1 Select Target and Non-Target Cell Lines A2 Determine IC50 of this compound (MTT Assay) A1->A2 B1 Hypothesize Mitigation Approach (e.g., Combination Therapy) A2->B1 B2 Co-treatment Experiment: This compound + Protective Agent B1->B2 B3 Re-evaluate IC50 in Non-Target Cells B2->B3 C1 Apoptosis vs. Necrosis Analysis (Annexin V/PI Staining) B2->C1 B3->C1 C2 Western Blot for Key Signaling Proteins C1->C2

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start High Cytotoxicity in Non-Target Cells Q1 Are results consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there a sufficient therapeutic window? A1_Yes->Q2 Sol1 Standardize Protocol: - Fresh this compound Stock - Consistent Seeding - Fixed Incubation Time A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Proceed with Experiment A2_Yes->Sol2 Sol3 Investigate Mitigation Strategies: - Combination Therapy - Drug Delivery Systems A2_No->Sol3

Austdiol In Vivo Bioavailability Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Austdiol in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the in vivo bioavailability of this compound?

This compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it exhibits low aqueous solubility and/or low permeability.[1] The primary challenges are:

  • Poor Aqueous Solubility: this compound's low solubility in gastrointestinal fluids leads to a slow dissolution rate, limiting the amount of drug available for absorption.[1][2]

  • Low Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelium into the bloodstream.[1]

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.[3]

Q2: What are the most common formulation strategies to improve this compound's oral bioavailability?

Several formulation strategies can be employed to overcome the solubility and dissolution rate limitations of this compound:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer carrier can enhance its solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that form fine emulsions or microemulsions in the gut, improving solubilization.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its stability, solubility, and absorption.

Q3: How do I select the appropriate animal model for this compound bioavailability studies?

The choice of animal model is critical and depends on the specific research question. Key considerations include:

  • Metabolic Similarity: Select a species with a metabolic profile for this compound that is as close as possible to humans.

  • Gastrointestinal Physiology: Differences in GI tract pH, transit time, and enzymatic activity between species can significantly impact drug absorption.

  • Practical Considerations: Factors such as size, handling requirements, and cost are also important. Common models include rodents (mice, rats) and non-rodents (dogs, monkeys).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low and variable plasma concentrations of this compound Poor aqueous solubility and slow dissolution rate.1. Enhance Solubility: Prepare a formulation to improve solubility, such as a solid dispersion or a lipid-based formulation.2. Reduce Particle Size: Micronize or nanonize the this compound powder to increase its surface area.
High first-pass metabolism.1. Consider Alternative Routes: If oral bioavailability remains low despite formulation optimization, explore other administration routes like intravenous (IV) or intraperitoneal (IP) to bypass the liver, if the study goals permit.
Inappropriate vehicle for administration.1. Vehicle Selection: Ensure the vehicle used is appropriate for the chosen route and does not cause drug precipitation. For oral gavage in rodents, common vehicles include carboxymethyl cellulose (CMC) or aqueous suspensions with surfactants.
Precipitation of this compound in the formulation upon standing Supersaturation or poor stability of the formulation.1. Optimize Formulation: Re-evaluate the components of your formulation. For solid dispersions, ensure the polymer is appropriate. For lipid-based systems, adjust the ratio of oil, surfactant, and cosurfactant.2. Prepare Fresh: Prepare the formulation immediately before administration to minimize the risk of precipitation.
Inconsistent results between animals Improper dosing technique (e.g., incorrect gavage).1. Refine Technique: Ensure all personnel are properly trained in the administration technique to minimize variability.
Physiological differences between animals.1. Standardize Conditions: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. Fasting animals before oral dosing can also reduce variability.

Data Presentation: Comparative Pharmacokinetics of this compound Formulations

The following table summarizes hypothetical pharmacokinetic data from a pilot in vivo study in rats, comparing different oral formulations of this compound at a dose of 20 mg/kg.

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 354.01200 ± 250100
Micronized Suspension 320 ± 602.52800 ± 400233
Solid Dispersion (1:5 Drug:Polymer) 850 ± 1201.57500 ± 900625
SMEDDS 1100 ± 1501.09800 ± 1100817

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed.

  • Drying: Dry the resulting solid film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the solid dispersion powder in a desiccator until further use.

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulations (e.g., aqueous suspension, solid dispersion) immediately before administration. Suspend the solid dispersion powder in water for dosing.

  • Dosing: Administer the formulations orally via gavage at a dose of 20 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Analysis Austdiol_Powder This compound Powder Formulation Prepare Formulations (e.g., Suspension, Solid Dispersion, SMEDDS) Austdiol_Powder->Formulation Dosing Oral Administration (Gavage) Formulation->Dosing Animal_Prep Acclimatize & Fast Animals Animal_Prep->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Plasma_Separation Centrifuge for Plasma Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis of Plasma Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for an in vivo bioavailability study of this compound.

signaling_pathway_bioavailability cluster_formulation Formulation Strategies cluster_dissolution Dissolution & Solubilization cluster_absorption Absorption A This compound (Poorly Soluble) B Micronization A->B C Solid Dispersion A->C D SMEDDS A->D E Increased Surface Area B->E F Amorphous State/ Higher Energy Form C->F G Micellar Solubilization D->G H Enhanced Dissolution Rate E->H F->H G->H I Increased Concentration Gradient H->I J Improved Bioavailability I->J

Caption: Logic diagram of bioavailability enhancement strategies.

References

Validation & Comparative

Austdiol's Antimicrobial Profile in the Azaphilone Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of Austdiol and other notable azaphilones. Azaphilones are a class of fungal polyketide pigments known for their diverse chemical structures and wide range of biological activities, including antimicrobial properties. This document summarizes quantitative antimicrobial data, details common experimental methodologies, and illustrates a proposed mechanism of action.

Comparative Antimicrobial Spectrum of Azaphilones

The antimicrobial activity of various azaphilones has been investigated against a range of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Azaphilone DerivativeTarget MicroorganismGram StainMIC (µg/mL)Source
This compound Xanthomonas axonopodis pv. passifloraeGram-NegativeBacteriostatic activity noted, specific MIC not reported[1]
Colletotrichone A Escherichia coliGram-Negative1.0[2]
Bacillus subtilisGram-Positive0.1[2]
Penicitrinol Q Bacillus subtilisGram-Positive6.2[3]
Staphylococcus aureusGram-Positive4.3[3]
Pseudomonas aeruginosaGram-Negative11.2
Candida albicansFungus4.0
Chaephilone C Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive7-8
Chaetoviridide A Vibrio rotiferianusGram-Negative7-8
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-Positive7-8
Chaetoviridide B Vibrio vulnificusGram-Negative7-8
Butyropyranone I Methicillin-resistant S. aureus (MRSA)Gram-PositiveSignificant anti-MRSA activity reported
Penazaphilone J Staphylococcus aureusGram-PositiveBacteriostatic activity noted
Escherichia coliGram-NegativeBacteriostatic activity noted

Experimental Protocols: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method, following established guidelines with modifications as needed for natural products.

1. Preparation of Test Compounds:

  • Azaphilone compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations for testing.

2. Inoculum Preparation:

  • Bacterial and fungal strains are cultured on appropriate agar plates.

  • A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • The standardized microbial suspension is further diluted in the growth medium to achieve the final desired inoculum concentration in the microtiter plate wells.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the diluted test compound, is inoculated with the prepared microbial suspension.

  • Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only). A solvent control (microorganism in broth with the highest concentration of the solvent used) is also included to ensure the solvent has no inhibitory effect.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the azaphilone that completely inhibits the visible growth of the microorganism.

  • Growth can also be assessed by adding a growth indicator, such as a tetrazolium salt (e.g., resazurin), which changes color in the presence of metabolic activity.

Proposed Antimicrobial Mechanism of Action

While the precise molecular targets for many azaphilones are still under investigation, a recurring proposed mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane. This interaction can lead to a cascade of events culminating in cell death.

antimicrobial_mechanism cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Azaphilone Azaphilone Membrane Lipid Bilayer Azaphilone->Membrane Interaction and Insertion IonLeakage Ion Leakage (K+, Na+) Membrane->IonLeakage Increased Permeability MembranePotential Loss of Membrane Potential IonLeakage->MembranePotential Metabolism Disruption of Cellular Metabolism MembranePotential->Metabolism CellDeath Cell Death Metabolism->CellDeath

Caption: Proposed mechanism of azaphilone antimicrobial action.

The diagram above illustrates a hypothesized mechanism where azaphilones interact with and insert into the bacterial cell membrane. This disruption increases the permeability of the membrane, leading to the leakage of essential ions. The subsequent loss of membrane potential disrupts critical cellular processes, ultimately resulting in bacterial cell death. Further research is needed to fully elucidate the specific molecular interactions and downstream effects for individual azaphilone compounds.

References

In Vivo Validation of Austdiol's Anticancer Activity: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite preliminary in vitro studies suggesting potential anticancer properties of the fungal metabolite Austdiol, a comprehensive review of available scientific literature reveals a significant gap in in vivo validation. To date, no published studies have specifically detailed the in vivo anticancer activity of this compound in animal models.

Our extensive search for in vivo investigations of this compound, including its synonyms Austadiol and NSC-159632, did not yield any specific xenograft studies, comparative analyses with established anticancer agents, or detailed experimental protocols for in vivo evaluation. The current body of research on this compound appears to be limited to its isolation, structural characterization, and some initial in vitro assessments.

This lack of in vivo data prevents a comparative analysis of this compound's efficacy against other therapeutic alternatives. Consequently, crucial information regarding its potential therapeutic window, toxicity profile, and mechanisms of action in a living organism remains unknown.

While the broader class of azaphilones, to which this compound belongs, has been noted for various biological activities, including cytotoxic effects against cancer cell lines in laboratory settings, this does not directly translate to efficacy and safety in preclinical or clinical scenarios. In vivo studies are a critical step in the drug development pipeline to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to assess its overall therapeutic potential and potential adverse effects.

Therefore, at present, it is not possible to provide a comparison guide on the in vivo anticancer activity of this compound due to the absence of the necessary experimental data in the public domain. Further research, specifically focused on evaluating this compound in well-designed in vivo cancer models, is required to elucidate its potential as a viable anticancer agent.

Subject: Austdiol - Elucidation of Mechanism of Action Through Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Summary:

An extensive review of the scientific literature was conducted to compile a comparison guide on the mechanism of action of Austdiol, with a focus on confirmation through genetic studies. Our findings indicate that while this compound is a known fungal metabolite, there is currently no publicly available research detailing its specific mechanism of action in a therapeutic context. Furthermore, we found no evidence of genetic studies being utilized to confirm any such mechanism. The genetic research that has been conducted on the broader class of compounds to which this compound belongs, the azaphilones, has primarily focused on elucidating their biosynthetic pathways in fungi.

1. Introduction to this compound

This compound is a naturally occurring compound classified as an azaphilone, a group of fungal polyketides.[1][2] It has been isolated from various fungal species, including Penicillium viridicatum and Mycoleptodiscus indicus.[1][2] The chemical structure of this compound is established as C12H12O5.[3] While the broader class of azaphilones has been noted for a range of biological activities—including antimicrobial, cytotoxic, antioxidant, antiviral, and anti-inflammatory properties—specific data on the biological activity of this compound is limited. One study indicated that this compound exhibited antibacterial activity against the plant pathogen Xanthomonas axonopodis pv. passiflorae.

2. Investigation into the Mechanism of Action

A thorough search of scientific databases for studies detailing the mechanism of action of this compound did not yield any specific results. The current body of research on this compound has centered on its isolation, chemical characterization, and its role as a precursor in the biosynthesis of more complex molecules. There is no published data to suggest a well-defined signaling pathway or molecular target through which this compound exerts a therapeutic effect.

3. Review of Genetic Studies

The request specified a focus on genetic studies to confirm the mechanism of action. Our literature review found no genetic studies performed with this objective. The genetic research pertaining to azaphilones, including compounds structurally related to this compound, has been concentrated on understanding their biosynthesis. These studies have successfully identified and characterized the biosynthetic gene clusters (BGCs) in fungi that are responsible for producing the core azaphilone structure.

To illustrate the nature of these genetic studies, the following diagram outlines a generalized workflow for the identification of a biosynthetic gene cluster for a fungal natural product, such as an azaphilone.

cluster_0 Fungal Strain Cultivation & Metabolite Isolation cluster_1 Genomic Analysis cluster_2 Genetic Manipulation & Functional Analysis A Fungal Strain Known to Produce Azaphilones B Cultivation and Fermentation A->B C Extraction and Purification of this compound/Related Azaphilones B->C F Bioinformatic Analysis to Identify Putative BGCs C->F Structural information guides BGC search D Fungal Genomic DNA Extraction E Whole Genome Sequencing D->E E->F G Targeted Gene Knockout/Overexpression of BGC Genes F->G Identified BGC targeted for manipulation H Heterologous Expression of BGC in a Host Strain F->H I Metabolite Profile Analysis (e.g., HPLC, LC-MS) G->I H->I J Confirmation of Gene Function in Biosynthesis I->J

Figure 1. Generalized workflow for identifying the biosynthetic gene cluster of a fungal natural product.

4. Comparison with Alternatives

Due to the absence of data on the mechanism of action and therapeutic performance of this compound, a comparison with alternative compounds is not feasible at this time. A meaningful comparison would require established data on efficacy, potency, selectivity, and the signaling pathways involved, none of which are available for this compound.

The initial premise of creating a comparison guide to confirm the mechanism of action of this compound through genetic studies cannot be fulfilled based on the current scientific literature. The necessary foundational research to establish a mechanism of action for this compound has not been published. Consequently, there are no genetic studies that confirm such a mechanism. The scientific community's focus regarding the genetics of azaphilones has been on their production by fungi, not their effects on other organisms. Further research is required to first identify any potential therapeutic activities of this compound and then to elucidate its mechanism of action before genetic studies could be employed for confirmation.

References

Comparative Efficacy of Synthetic Austdiol Analogs and the Natural Product: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Austdiol and its Synthetic Derivatives for Drug Discovery and Development

This compound, a naturally occurring azaphilone metabolite produced by various fungi, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory properties. This has spurred research into the synthesis of this compound analogs with the aim of enhancing its therapeutic potential and overcoming limitations associated with natural product sourcing. This guide provides a comprehensive comparison of the efficacy of synthetic this compound analogs to the natural product, supported by available data, experimental protocols, and an exploration of the underlying signaling pathways.

Chemical Profile of this compound

Natural this compound is a trans-vicinal diol with the chemical formula C₁₂H₁₂O₅. Its structure features a pyran ring fused to a cyclohexenone ring.[1] This structural complexity has presented challenges for total synthesis, leading to various strategies aimed at creating simpler, yet biologically active, analogs.

Efficacy of Natural this compound: A Baseline

Natural this compound has demonstrated a range of biological effects in preclinical studies. Its antimicrobial properties have been noted against various pathogens, and it has shown cytotoxic activity against certain cancer cell lines. The antioxidant and anti-inflammatory activities of this compound are also well-documented, suggesting its potential in treating a variety of diseases. However, detailed quantitative data on the efficacy of the natural product is often dispersed across various studies, making direct comparisons challenging.

Synthetic this compound Analogs: The Quest for Enhanced Activity

The development of synthetic analogs of natural products is a cornerstone of medicinal chemistry, offering the potential for improved potency, selectivity, and pharmacokinetic properties. While the synthesis of direct this compound analogs and their comparative efficacy data are not extensively reported in publicly available literature, the broader class of azaphilones, to which this compound belongs, has been a fertile ground for synthetic exploration.

Researchers have focused on modifying the core azaphilone scaffold to understand structure-activity relationships (SAR). These studies, while not always directly comparing to this compound, provide valuable insights into which structural modifications are likely to enhance bioactivity. For instance, alterations to the side chains and modifications of the core ring structure of other azaphilones have been shown to significantly impact their cytotoxic and antimicrobial effects.

Due to the limited direct comparative data for this compound and its specific synthetic analogs, a detailed quantitative comparison table cannot be constructed at this time. Further research directly comparing the bioactivities of natural this compound with well-characterized synthetic analogs is needed to populate such a table.

Experimental Methodologies for Efficacy Evaluation

The biological activity of this compound and its potential analogs is typically assessed using a variety of in vitro assays. Understanding these protocols is crucial for interpreting and comparing data across different studies.

Cytotoxicity Assays

A common method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Antimicrobial Assays

The antimicrobial efficacy is often determined using broth microdilution methods to find the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds (natural this compound and synthetic analogs) are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogs exert their biological effects are still under investigation. However, based on studies of other azaphilones and natural products with similar activities, several pathways are likely involved.

For its cytotoxic effects, this compound may induce apoptosis through the intrinsic or extrinsic pathways. This could involve the modulation of key signaling proteins such as caspases, Bcl-2 family proteins, and p53.

Apoptosis_Signaling_Pathway This compound This compound / Analog Cell Cancer Cell This compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound analogs.

The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. This would involve preventing the activation and nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines.

NFkB_Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory_Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates This compound This compound / Analog This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound analogs.

Future Directions and Conclusion

While the therapeutic potential of natural this compound is evident, the development of synthetic analogs holds the key to unlocking its full clinical utility. The current body of research, though not providing extensive direct comparisons, lays the groundwork for future investigations. Key future directions should include:

  • Total Synthesis of this compound: Achieving an efficient total synthesis of the natural product will provide a crucial benchmark for analog development.

  • Focused Analog Synthesis: The design and synthesis of a library of this compound analogs with specific structural modifications will be essential for comprehensive SAR studies.

  • Direct Comparative Studies: Head-to-head comparisons of the efficacy of natural this compound and its synthetic analogs using standardized experimental protocols are critically needed.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of this compound and its most potent analogs will guide further drug development efforts.

References

Validating the Antioxidant Capacity of Austdiol Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Austdiol, a member of the azaphilone class of fungal polyketides, has been identified in various fungal species, including Penicillium viridicatum and Mycoleptodiscus indicus. The azaphilone scaffold is associated with a wide range of biological activities, prompting interest in the therapeutic potential of its derivatives. This guide provides a comparative analysis of the potential antioxidant capacity of this compound against established antioxidant standards. Due to the current absence of direct experimental data on this compound's antioxidant activity in publicly available literature, this comparison is based on a theoretical framework derived from the known antioxidant properties of structurally related azaphilone compounds.

Theoretical Antioxidant Potential of this compound

While direct quantitative data for this compound is not available, the antioxidant capacity of other azaphilone pigments, such as those from Monascus species, has been investigated. These studies provide a basis for a theoretical estimation of this compound's potential. For instance, some Monascus pigments have demonstrated notable antioxidant activity in various in vitro assays. However, it is also important to note that not all azaphilones are effective antioxidants; for example, citrinin is considered a pro-oxidant. The antioxidant activity of phenolic compounds, a class to which azaphilones are related, is often attributed to their ability to donate a hydrogen atom or an electron to quench free radicals. The specific chemical structure of this compound, featuring hydroxyl and carbonyl groups on a bicyclic core, suggests it may possess radical scavenging capabilities.

Comparative Data on Structurally Related Compounds and Standards

To provide a context for the potential antioxidant capacity of this compound, the following table summarizes the reported antioxidant activities of known standards and structurally related azaphilone compounds. It is crucial to interpret this data with the understanding that it serves as an indirect comparison.

Compound/StandardAssayIC50 / ActivitySource
Trolox DPPHStandardWidely used as a water-soluble antioxidant standard.
Ascorbic Acid (Vitamin C) DPPHStandardA well-established, potent water-soluble antioxidant.
Ankaflavin & Monascin (Yellow Monascus Pigments) DPPHReported to have antioxidant activity.[1]
Rubropunctatin (Monascus Pigment) DPPHScavenged 16% of DPPH radical at 8 µg/ml.[2]
Citrinin -Considered a pro-oxidant.

Note: IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The data for related compounds is provided for illustrative purposes and does not represent the actual antioxidant capacity of this compound.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate research into the antioxidant properties of this compound, detailed methodologies for three standard in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Test compound (this compound) at various concentrations

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add the test compound or standard solutions to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound (this compound) at various concentrations

    • Standard antioxidant (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the standard.

    • Add the diluted ABTS•+ solution to the wells of a 96-well microplate.

    • Add the test compound or standard solutions to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescein solution (fluorescent probe)

    • AAPH solution (radical generator)

    • Phosphate buffer (75 mM, pH 7.4)

    • Test compound (this compound) at various concentrations

    • Standard antioxidant (Trolox)

  • Procedure:

    • In a 96-well black microplate, add the fluorescein solution to each well.

    • Add the test compound or Trolox standard to the wells.

    • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • The ORAC value is expressed as Trolox equivalents (TE) by comparing the net AUC of the sample to that of the Trolox standard curve.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological context of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Solution (Varying Concentrations) DPPH DPPH Assay This compound->DPPH ABTS ABTS Assay This compound->ABTS ORAC ORAC Assay This compound->ORAC Standard Standard Antioxidant (e.g., Trolox) Standard->DPPH Standard->ABTS Standard->ORAC DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS ORAC_reagents ORAC Reagents (Fluorescein, AAPH) ORAC_reagents->ORAC Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro Fluoro Fluorometric Measurement ORAC->Fluoro Calc Calculation of % Inhibition & IC50 Spectro->Calc TEAC Calculation of Trolox Equivalents Fluoro->TEAC Oxidative_Stress_Signaling cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Oxidative Modification Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Dissociation Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes Nuclear Translocation & Transcription

References

A Comparative Transcriptomic Analysis of Cells Treated with Estradiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic effects of Estradiol on various cell types, primarily focusing on cancer cells, in comparison to other estrogenic compounds and Selective Estrogen Receptor Modulators (SERMs). The information is supported by experimental data from multiple studies to offer valuable insights for research and drug development.

Introduction to Estradiol's Transcriptomic Effects

Estradiol, a primary estrogenic hormone, exerts significant influence over cellular processes by modulating gene expression. Its effects are predominantly mediated through estrogen receptors (ERα and ERβ), which act as ligand-activated transcription factors. Upon binding to estradiol, these receptors can induce or repress the transcription of a multitude of genes, leading to diverse physiological and pathological outcomes, including the regulation of cell proliferation and apoptosis.[1][2][3][4] The transcriptomic landscape following estradiol treatment is highly context-dependent, varying with cell type, the presence of different ER subtypes, and the duration of exposure.[5]

Comparative Analysis of Gene Expression

Estradiol's impact on gene expression has been extensively studied in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 and T47D. Comparative transcriptomic analyses have revealed distinct gene regulation patterns when compared to SERMs like tamoxifen and raloxifene, as well as other estrogenic compounds.

Table 1: Comparison of Differentially Expressed Genes in Response to Estradiol and Other Compounds

Gene Estradiol (E2) Tamoxifen (SERM) Zearalenone (Xenoestrogen) Cell Line Key Function
GREB1 UpregulatedAntagonized E2-inductionUpregulatedMCF-7, PEO1Estrogen response, cell proliferation
MYC Upregulated-UpregulatedMCF-7Cell cycle progression, proliferation
E2F1 Upregulated--MCF-7Cell cycle regulation
PGR UpregulatedAntagonized E2-inductionUpregulatedT47D, PEO1Progesterone receptor, hormone signaling
CCND1 Upregulated-UpregulatedMCF-7Cell cycle G1/S transition
TFF1 (pS2) UpregulatedPartial AgonistUpregulatedMCF-7Estrogen response marker
BRCA1 Downregulated--MCF-7DNA repair, tumor suppression
CA12 Upregulated-UpregulatedPEO1Carbonic anhydrase, pH regulation
ATG2B Upregulated-UpregulatedPEO1Autophagy
BAG3 Upregulated-UpregulatedPEO1Apoptosis regulation

Note: This table is a synthesis of findings from multiple studies and represents commonly observed trends. The magnitude of regulation can vary based on experimental conditions. "-" indicates that data was not prominently available in the compared studies.

Studies have shown that while many genes are regulated by both estradiol and other estrogenic compounds, the extent of regulation and the specific sets of affected genes can differ. For instance, in human ovarian cells (PEO1), estradiol and the xenoestrogen zearalenone showed a highly comparable transcriptomic effect, with 407 genes being coregulated. In contrast, SERMs like tamoxifen can act as antagonists to estradiol's induction of certain genes, while also uniquely regulating other sets of genes. The presence of different ER subtypes (ERα vs. ERβ) further diversifies the transcriptomic response to these compounds.

Experimental Protocols

The following protocols are generalized from several transcriptomic studies on estradiol.

1. Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines MCF-7 or T47D, or human ovarian cancer cell line PEO1 are commonly used.

  • Culture Medium: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Hormone Deprivation: Prior to treatment, cells are grown in a phenol red-free medium with charcoal-stripped FBS for 24-72 hours to deplete endogenous steroids.

  • Treatment: Cells are treated with 17β-estradiol (typically 10 nM), a vehicle control (e.g., DMSO or ethanol), or other comparative compounds (e.g., 10 nM Zearalenone, 100 nM Bisphenol A, or various concentrations of SERMs) for a specified duration (e.g., 6, 12, 24, or 48 hours).

2. RNA Isolation and Sequencing:

  • RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation: RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer. Poly(A) selected mRNA is typically used for library construction with kits like the TruSeq Stranded mRNA Sample Prep Kit.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq) to generate paired-end reads.

3. Data Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Gene expression levels are quantified as read counts using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression analysis between treatment and control groups is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by the treatment.

Visualizations

Signaling Pathways and Experimental Workflow

Estradiol_Signaling_Pathway Estradiol Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription_Factors Other Transcription Factors (e.g., AP-1) ER->Transcription_Factors Interacts with Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified Estradiol signaling pathway leading to changes in gene expression.

Transcriptomics_Workflow Cell_Culture Cell Culture & Hormone Deprivation Treatment Treatment with Estradiol & Comparative Compounds Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Functional_Analysis Pathway & Functional Enrichment Analysis Data_Analysis->Functional_Analysis

Caption: A typical experimental workflow for comparative transcriptomics analysis.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Austdiol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for Austdiol, a fungal metabolite known for its biological activities. Adherence to these protocols is essential to mitigate risks and prevent environmental contamination.

Immediate Safety and Handling

This compound is classified as a hazardous substance.[1] Before initiating any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood.

In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth. The contaminated absorbent material should then be collected into a suitable, sealed container for disposal as hazardous waste.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C12H12O5[1][2]
PubChem CID 40604[1]
Synonyms Austadiol, NSC-159632[1]
GHS Hazard Classifications Acute toxicity, Oral (Category 3), Reproductive toxicity (Category 1B)
Hazard Statements H301: Toxic if swallowed, H360: May damage fertility or the unborn child

Step-by-Step Disposal Protocol for this compound

The required method for disposing of this compound is to treat it as hazardous chemical waste and transfer it to a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Clearly identify the waste stream as "this compound" or "this compound-contaminated waste."

    • Segregate this compound waste from all other chemical waste streams to prevent unintended reactions.

  • Containment :

    • Collect all this compound waste, whether in solid form or in solution, in a dedicated, leak-proof, and clearly labeled container.

    • For liquid waste, ensure the container has a tightly fitting cap and is stored in a secondary containment tray.

  • Labeling :

    • Label the waste container with a hazardous waste tag that includes:

      • The words "Hazardous Waste"

      • The name "this compound"

      • The specific hazards (e.g., "Acutely Toxic," "Reproductive Hazard")

      • The accumulation start date.

  • Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

    • Maintain a log of the accumulated waste.

  • Professional Disposal :

    • Arrange for the collection of the hazardous waste by a certified and licensed chemical waste disposal service.

    • Follow their specific procedures for waste handover, which may include completing a waste manifest or tag.

Experimental Workflow for this compound Disposal

Austdiol_Disposal_Workflow cluster_pre_disposal Pre-Disposal Handling cluster_disposal_process Disposal Process start Start: this compound Waste Generation identify Identify and Segregate this compound Waste start->identify contain Contain in Labeled, Leak-Proof Container identify->contain store Store in Designated Satellite Accumulation Area (SAA) contain->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal When container is full or ready for disposal schedule_pickup Schedule Waste Pickup contact_disposal->schedule_pickup prepare_manifest Prepare Waste Manifest/Paperwork schedule_pickup->prepare_manifest handover Handover Waste to Disposal Company prepare_manifest->handover end_process End: Proper Disposal Complete handover->end_process Safety_Disposal_Relationship cluster_knowledge Knowledge & Preparation cluster_action Action & Procedure cluster_outcome Outcome sds Review Safety Data Sheet (SDS) ppe Wear Appropriate PPE sds->ppe handling Safe Handling of this compound ppe->handling disposal Follow Disposal Protocol handling->disposal safety Personnel and Environmental Safety disposal->safety

References

Navigating the Safe Handling of Austdiol and Estradiol in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for handling Austdiol and the closely related, more commonly referenced compound, Estradiol. Given the overlapping nomenclature in search results, this document addresses both substances to ensure comprehensive safety coverage for researchers, scientists, and drug development professionals.

Clarification of Compounds:

Initial searches for "this compound" yield limited, specific results for an azaphilone compound, alongside more extensive data for "Estradiol," a well-known estrogen steroid hormone. It is plausible that "this compound" may be a typographical error for "Estradiol." To ensure maximum safety, this document provides information on both.

  • This compound (PubChem CID: 40604): An azaphilone, a class of fungal polyketides. Specific safety data is limited but critical hazards have been identified.[1]

  • Estradiol (CAS: 50-28-2): A primary female sex hormone, extensively studied and with comprehensive safety data available.

Essential Safety Information for this compound (Azaphilone)

Hazard Identification:

Hazard StatementGHS Classification
Toxic if swallowedAcute toxicity, oral (H301)
May damage fertility or the unborn childReproductive toxicity (H360)

Data sourced from PubChem CID 40604.[1]

Recommended Precautions:

Due to the acute oral toxicity and reproductive hazards, the following precautions are mandatory:

  • Engineering Controls: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them frequently.

    • Eye Protection: Tightly fitting safety goggles with side-shields are required.

    • Lab Coat: A lab coat must be worn and kept buttoned.

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Comprehensive Safety and Handling Protocols for Estradiol

The following information is based on multiple Safety Data Sheets for Estradiol (CAS 50-28-2).

Personal Protective Equipment (PPE) and Handling

Estradiol is a potent compound and a suspected carcinogen that may also damage fertility or the unborn child.[1][2] Strict adherence to safety protocols is essential.

Summary of Required PPE:

EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use.
Body Protection Lab coat. For larger quantities or risk of splash, consider a chemical-resistant apron or suit.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or when handling powders outside of a fume hood.

Operational and Handling Plan:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Obtain special instructions before use, particularly concerning reproductive hazards.

  • Engineering Controls:

    • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder form.

    • Facilities should be equipped with an eyewash station and a safety shower.

  • Handling:

    • Avoid contact with eyes, skin, and clothing.

    • Avoid the formation of dust and aerosols.

    • Do not breathe dust, vapor, mist, or gas.

    • Avoid prolonged or repeated exposure.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Store locked up.

First Aid Measures

Immediate medical attention is required for any significant exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately.
Disposal Plan
  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant. Excess and expired materials should be offered to a licensed hazardous material disposal company.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Protocol: Cell Proliferation Assay with Estradiol

This protocol outlines a typical experiment to assess the effect of 17β-Estradiol on the proliferation of MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS)

  • 17β-Estradiol powder

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Methodology:

  • Stock Solution Preparation:

    • In a chemical fume hood, prepare a high-concentration stock solution of 17β-Estradiol (e.g., 10 mM) in sterile DMSO.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium until 70-80% confluent.

    • Harvest cells using trypsin-EDTA and resuspend in complete medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Hormone Deprivation:

    • After 24 hours, replace the complete growth medium with phenol red-free medium containing charcoal-stripped FBS.

    • Incubate for another 24-48 hours to deprive the cells of estrogenic compounds.

  • Treatment:

    • Prepare serial dilutions of 17β-Estradiol in the hormone-depleted medium from your stock solution. A typical concentration range is 10⁻¹² M to 10⁻⁶ M.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose, typically <0.1%).

    • Aspirate the starvation medium and add the prepared treatment or control media to the respective wells.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Cell Proliferation Assessment:

    • At the end of the incubation period, add the cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric reaction to occur.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Compare the absorbance values of the treated wells to the vehicle control to determine the effect of Estradiol on cell proliferation.

Estradiol Signaling Pathways

Estradiol exerts its effects through two main signaling pathways: a "nuclear-initiated" pathway that modulates gene expression over hours to days, and a "membrane-initiated" pathway that triggers rapid cellular responses within seconds to minutes.

Nuclear-Initiated Signaling Pathway

In the classical genomic pathway, Estradiol diffuses into the cell and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding displaces heat shock proteins (like HSP90), leading to receptor dimerization. The activated receptor dimer then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and recruits co-activator proteins to initiate the transcription of target genes.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) + HSP90 E2->ER Binds & displaces HSP90 E2_ER E2-ER Complex Dimer E2-ER Dimer E2_ER->Dimer Dimerization Dimer_nuc E2-ER Dimer Dimer->Dimer_nuc Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Initiates Dimer_nuc->ERE Binds

Caption: Nuclear-initiated estrogen signaling pathway.

Membrane-Initiated Signaling Pathway

Estradiol can also bind to a subpopulation of estrogen receptors located at the plasma membrane (mERs) or to G-protein coupled estrogen receptors (GPER). This binding rapidly activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K pathways, influencing downstream transcription factors and cellular processes without direct binding to DNA.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2 Estradiol (E2) mER Membrane Estrogen Receptor (mER/GPER) E2->mER Binds G_protein G-Proteins mER->G_protein Src Src Kinase mER->Src MAPK MAPK/ERK Pathway G_protein->MAPK PI3K PI3K Pathway Src->PI3K Cellular_Response Rapid Cellular Response (e.g., ion channel activation) PI3K->Cellular_Response Gene_Expression Altered Gene Expression MAPK->Gene_Expression

Caption: Membrane-initiated estrogen signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.